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  • Product: 4-Chloro-1-methoxypentane
  • CAS: 22461-51-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical Properties of 4-Chloro-1-methoxypentane

Introduction 4-Chloro-1-methoxypentane is a halogenated ether, a class of organic compounds that finds utility in various synthetic applications, including as intermediates in the pharmaceutical and agrochemical industri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Chloro-1-methoxypentane is a halogenated ether, a class of organic compounds that finds utility in various synthetic applications, including as intermediates in the pharmaceutical and agrochemical industries. Its bifunctional nature, possessing both an ether linkage and an alkyl chloride, allows for a range of chemical transformations. A thorough understanding of its physical properties is paramount for its effective use in research and development, influencing reaction kinetics, purification strategies, and safety protocols. This guide provides a comprehensive overview of the computed and expected physical properties of 4-Chloro-1-methoxypentane, alongside detailed methodologies for their experimental determination.

Chemical Identity and Computed Properties

The fundamental identity of 4-Chloro-1-methoxypentane is established by its molecular structure and derived computed properties. These computational predictions, sourced from the PubChem database, offer a valuable baseline for understanding the molecule's behavior.[1][2]

IdentifierValueSource
IUPAC Name 4-chloro-1-methoxypentane[1]
Molecular Formula C₆H₁₃ClO[1]
Molecular Weight 136.62 g/mol [1]
CAS Number 22461-51-4[1]
Canonical SMILES CC(CCCOC)Cl[1]
InChI Key OIUCNEHJSBTZQE-UHFFFAOYSA-N[1]
XLogP3-AA 1.8[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 4[1]
Exact Mass 136.0654927 Da[1]
Topological Polar Surface Area 9.2 Ų[1]
Heavy Atom Count 8[1]
Complexity 47.8[1]

Predicted Physical Properties and Scientific Rationale

Boiling Point: The boiling point of a substance is largely determined by the strength of its intermolecular forces.[3][4] For 4-Chloro-1-methoxypentane, these are primarily van der Waals dispersion forces and dipole-dipole interactions. The presence of the electronegative chlorine and oxygen atoms creates a molecular dipole, leading to stronger intermolecular attractions than in a nonpolar alkane of similar molecular weight. The boiling point is therefore expected to be higher than that of heptane (98 °C) and likely in the range of other chlorinated ethers. For comparison, the analogous but smaller compound, 1-chloro-4-methoxybutane, has a boiling point of approximately 138.3 °C.[5] Given the increased chain length and molecular weight of 4-Chloro-1-methoxypentane, its boiling point is anticipated to be slightly higher.

Density: The density of a liquid is a measure of its mass per unit volume.[6][7][8][9] The presence of a relatively heavy chlorine atom in the structure of 4-Chloro-1-methoxypentane suggests that its density will be greater than that of water (approximately 1.0 g/mL at standard conditions). As a reference, 1-chloro-4-methoxybutane has a predicted density of 1.0 g/cm³.[5] It is reasonable to expect a similar density for 4-Chloro-1-methoxypentane.

Refractive Index: The refractive index of a substance is a dimensionless number that describes how fast light travels through that material.[10][11][12] It is a characteristic physical property that is sensitive to temperature, the wavelength of light used for measurement, and the purity of the sample.[13] For organic compounds, the refractive index is influenced by the molecular structure and the polarizability of the constituent atoms.[14][15] The presence of the chlorine atom and the ether oxygen atom in 4-Chloro-1-methoxypentane would contribute to its polarizability, suggesting a refractive index significantly different from that of simple alkanes. By analogy to 1-chloro-4-methoxybutane, which has a predicted refractive index of 1.408, a similar value can be anticipated for 4-Chloro-1-methoxypentane.[5]

Solubility: The principle of "like dissolves like" is a cornerstone for predicting solubility. 4-Chloro-1-methoxypentane possesses both polar (C-Cl and C-O bonds) and nonpolar (the pentyl chain) regions. The ether oxygen can act as a hydrogen bond acceptor, which may impart slight solubility in polar protic solvents like water. However, the relatively long alkyl chain is hydrophobic, which will limit its aqueous solubility. Therefore, 4-Chloro-1-methoxypentane is expected to be sparingly soluble in water but miscible with a wide range of organic solvents such as ethers, alcohols, and halogenated hydrocarbons.[16]

Experimental Determination of Physical Properties

To empirically validate the predicted properties, a series of well-established experimental procedures should be employed. These protocols are designed to be self-validating through repetition and comparison with established standards.

Workflow for Physical Property Determination

G cluster_0 Sample Preparation & Purity Assessment cluster_1 Property Measurement cluster_2 Data Analysis & Reporting Purity Purification (e.g., Distillation) GC_MS Purity Check (GC-MS) Purity->GC_MS BoilingPoint Boiling Point Determination GC_MS->BoilingPoint Density Density Measurement GC_MS->Density RefractiveIndex Refractive Index Measurement GC_MS->RefractiveIndex Solubility Solubility Testing GC_MS->Solubility Analysis Data Analysis & Comparison to Predictions BoilingPoint->Analysis Density->Analysis RefractiveIndex->Analysis Solubility->Analysis Report Final Report Generation Analysis->Report

Caption: Workflow for the experimental determination of physical properties.

Boiling Point Determination

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[17]

Methodology:

  • A small volume of the purified liquid is placed in a distillation flask with a few boiling chips to ensure smooth boiling.

  • A thermometer is positioned in the neck of the flask such that the top of the bulb is level with the side arm leading to the condenser.

  • The flask is heated gently.

  • The temperature is recorded when the liquid is boiling steadily and a constant temperature is observed on the thermometer as the vapor condenses and is collected.[18] This constant temperature is the boiling point.

Causality: The thermometer placement is critical to measure the temperature of the vapor that is in equilibrium with the boiling liquid, which by definition is the boiling point at that pressure.

Density Measurement

Density is determined by measuring the mass of a known volume of the liquid.[6][7][8][9] The gravimetric buoyancy method, based on Archimedes' principle, is a precise technique.[19]

Methodology:

  • A pycnometer (a small glass flask of a known volume) is weighed empty.

  • It is then filled with the liquid, and any excess is carefully removed.

  • The filled pycnometer is weighed again.

  • The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

Causality: This method ensures a very precise volume of liquid is weighed, leading to an accurate density determination. Temperature control is crucial as density is temperature-dependent.

Refractive Index Measurement

An Abbe refractometer is commonly used to measure the refractive index of liquids.[10][11][12][15][20]

Methodology:

  • The prism of the refractometer is cleaned and calibrated using a standard of known refractive index (e.g., distilled water).

  • A few drops of the sample are placed on the prism.

  • Light is passed through the sample, and the telescope is adjusted until the borderline between the light and dark fields is sharp and centered on the crosshairs.

  • The refractive index is read from the instrument's scale. The temperature should also be recorded.

Causality: The instrument measures the critical angle of refraction between the prism and the liquid sample, which is directly related to the refractive index of the liquid.

Solubility Determination

A systematic approach is used to determine the solubility of the compound in various solvents.[21][22]

Methodology:

  • A small, measured amount of 4-Chloro-1-methoxypentane (e.g., 0.1 mL) is added to a test tube containing a measured volume of the solvent (e.g., 2 mL).

  • The mixture is agitated vigorously.

  • The mixture is observed to see if a homogeneous solution forms.

  • This procedure is repeated with a range of solvents, including water, diethyl ether, ethanol, and dichloromethane, to build a solubility profile.

Causality: This qualitative assessment helps to classify the compound based on its polarity and potential for intermolecular interactions with different solvents.

Safety Considerations

While a specific Safety Data Sheet (SDS) for 4-Chloro-1-methoxypentane was not found, a hazard assessment can be made based on its functional groups. As a halogenated organic compound, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. The compound may be flammable and potentially harmful if inhaled, ingested, or absorbed through the skin. All handling should be in accordance with standard laboratory safety procedures.

Conclusion

This technical guide has provided a detailed overview of the physical properties of 4-Chloro-1-methoxypentane. While experimental data is sparse, a robust profile has been constructed based on computational predictions and analogies to similar chemical structures. The provided experimental methodologies offer a clear pathway for the empirical determination of these crucial physical parameters, underscoring the importance of rigorous experimental validation in chemical research and development.

References

[Please note that the following list is a compilation of sources used for this guide and may not all contain direct information on 4-Chloro-1-methoxypentane itself but provide the necessary background and procedural information.]

  • Experimental determination of boiling point #experiment #BSc #chemistry #BCU #lab #SGKmistry. (2020, October 14). Retrieved from [Link]

  • 1-Chloro-4-methoxybutane | CAS#:17913-18-7. (n.d.). Chemsrc. Retrieved from [Link]

  • 4-Chloro-1-methoxypentane. (n.d.). PubChem. Retrieved from [Link]

  • 4-Chloro-1,1-dimethoxybutane. (n.d.). PubChem. Retrieved from [Link]

  • 1-Chloro-4-methoxypentane. (n.d.). PubChem. Retrieved from [Link]

  • 4-Chloropent-1-ene. (n.d.). PubChem. Retrieved from [Link]

  • Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

  • The Density of Liquids and Solids (Experiment). (2021, November 11). Chemistry LibreTexts. Retrieved from [Link]

  • Refractive Index. (2025, August 20). Chemistry LibreTexts. Retrieved from [Link]

  • Physical Properties of Alkyl Halides. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • BOILING POINTS OF ALKYL HALIDE INTRODUCTION. (2022, November 19). Retrieved from [Link]

  • EXPERIMENT 1 AIM:To find refractive index of the given liquid samples and find Molar refraction and specific refraction. (n.d.). Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

  • Molar Refraction and Polarizability of Antiemetic drug 4-amino-5-chloro-N-(2-(diethylamino)ethyl). (2016, March 30). Retrieved from [Link]

  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • Density measurement basics – part 1. (n.d.). TrueDyne Sensors AG. Retrieved from [Link]

  • Alkyl Halide Preparation and Reactivity. (n.d.). Scribd. Retrieved from [Link]

  • Studies of molar refraction and polarizability constant of 6-(4-chlorophenyl). (2021, January 15). Retrieved from [Link]

  • Simple method to measure the refractive index of liquid with graduated cylinder and beaker. (2017, December 8). AIP Publishing. Retrieved from [Link]

  • Determining the Refractive Index of a Liquid. (n.d.). ResearchGate. Retrieved from [Link]

  • Video: Determining the Density of a Solid and Liquid. (2015, June 15). JoVE. Retrieved from [Link]

  • Organic Chemistry: Introduction to Solubility. (2021, March 22). SALTISE. Retrieved from [Link]

  • EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. (2021, September 19). Retrieved from [Link]

  • Solvent effects on molar refraction and polarizability of 4-amino-5-chloro-N-(2-(diethylamino)ethyl). (n.d.). JOCPR. Retrieved from [Link]

  • Fast and Accurate Prediction of Refractive Index of Organic Liquids with Graph Machines. (2023, September 26). Retrieved from [Link]

  • A method for preparing 4-chloro-2-methylphenoxyalkanoic acids. (n.d.). Google Patents.
  • Density Determination of Solids and Liquids. (n.d.). EAG Laboratories. Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

  • Lesson 3.3: Density of Water. (2024, July 24). American Chemical Society. Retrieved from [Link]

  • The First Synthesis of Some Novel 4-Chloro Chalcone Based Oxime Ethers: An Experimental and Computational Study. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Refractive Index Experiment S21. (2021, May 31). Retrieved from [Link]

  • Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. (n.d.). MDPI. Retrieved from [Link]

  • Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. (2025, May 19). Orbital: The Electronic Journal of Chemistry. Retrieved from [Link]

  • 4-Methoxypentanal. (n.d.). PubChem. Retrieved from [Link]

Sources

Exploratory

Comprehensive Structural Elucidation: 4-Chloro-1-methoxypentane

Topic: 1H NMR Spectrum of 4-Chloro-1-methoxypentane Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Molecular Architecture In the synth...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum of 4-Chloro-1-methoxypentane Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Molecular Architecture

In the synthesis of pharmaceutical linkers and alkylated intermediates, 4-Chloro-1-methoxypentane represents a critical bifunctional scaffold. Its structural elucidation via Proton Nuclear Magnetic Resonance (


H NMR) requires a nuanced understanding of inductive effects, spin-spin coupling, and the often-overlooked stereochemical implications of secondary alkyl halides.

This guide provides a rigorous breakdown of the


H NMR spectrum for 4-Chloro-1-methoxypentane (

), synthesizing theoretical chemical shift logic with practical assignment protocols.
Structural Analysis

The molecule consists of a five-carbon chain anchored by a methoxy ether at position 1 and a secondary chloride at position 4.

  • Formula:

    
    
    
  • Molecular Weight: 136.62 g/mol

  • Key Feature: Chiral center at C4, rendering the C3 methylene protons diastereotopic.

G Methoxy Methoxy (Ha) ~3.3 ppm C1 C1-H (Hb) ~3.38 ppm Methoxy->C1 Ether Link C2 C2-H (Hc) ~1.6-1.8 ppm C1->C2 C3 C3-H (Hd) ~1.6-1.9 ppm C2->C3 C4 C4-H (He) ~4.0 ppm C3->C4 Chiral Vicinity C5 C5-H (Hf) ~1.5 ppm C4->C5

Figure 1: Proton connectivity and predicted chemical shift environments for 4-Chloro-1-methoxypentane.

Experimental Protocol (Standardized)

To ensure reproducibility and minimize solvent-solute interactions that distort chemical shifts, the following protocol is recommended.

Sample Preparation[1][2][3][4][5][6]
  • Solvent: Deuterated Chloroform (

    
    ) (99.8% D) with 0.03% v/v TMS (Tetramethylsilane) as an internal reference.
    
  • Concentration: 10–15 mg of analyte in 0.6 mL solvent. High concentrations may induce viscosity broadening; low concentrations risk poor signal-to-noise ratio (S/N).

  • Tube: High-throughput 5mm NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (Typical 400/500 MHz)
  • Pulse Sequence: Standard 1D proton (

    
     or equivalent).
    
  • Spectral Width: -2 to 14 ppm.

  • Relaxation Delay (D1):

    
     1.0 second (ensure complete relaxation of methyl protons).
    
  • Scans (NS): 16 (sufficient for >10mg sample).

  • Temperature: 298 K (

    
    ).
    

Spectral Assignment & Interpretation

The spectrum is defined by two distinct deshielded regions (ether and chloride) and a shielded alkyl region. The following assignments are based on standard substituent chemical shift increments (Shoolery’s rules) and empirical data for chloro-ethers.

Quantitative Data Table
Proton LabelPositionChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Assignment Logic

C4-H3.95 – 4.10 Multiplet (Sextet-like)1H

Deshielded by

-Cl; coupled to

and

.

C1-H3.35 – 3.42 Triplet2H

Deshielded by

-O; coupled to

.


3.32 Singlet3HN/ACharacteristic methoxy singlet; slightly upfield of

.

C2-H, C3-H1.60 – 1.90 Multiplet (Overlapping)4HComplexMethylene envelope.

is diastereotopic (see Section 4).

C5-H1.51 Doublet3H

Terminal methyl coupled to

.
Detailed Analysis
The Deshielded Region (3.0 – 4.5 ppm)

This region confirms the bifunctional nature of the molecule.

  • The Chloride Methine (

    
    ):  Found furthest downfield (~4.0 ppm). The electronegativity of Chlorine pulls electron density, deshielding this proton. It appears as a sextet  (splitting by 3 methyl protons + 2 methylene protons = 5 neighbors 
    
    
    
    n+1 = 6 peaks), assuming
    
    
    values are similar.
  • The Ether Methylene (

    
    ):  Found at ~3.4 ppm. Oxygen is electronegative but slightly less deshielding in this aliphatic chain context than the secondary chloride methine. It appears as a clear triplet .
    
  • The Methoxy Singlet (

    
    ):  A sharp, tall singlet at ~3.3 ppm. This is the diagnostic peak for the methyl ether.
    
The Shielded Region (1.0 – 2.0 ppm)
  • The Methyl Doublet (

    
    ):  At ~1.5 ppm, the terminal methyl group is split only by the single proton at C4, resulting in a doublet. This is a crucial checkpoint; if this appears as a triplet, your chain is likely linear (n-pentyl) rather than branched/substituted at the penultimate carbon.
    
  • The Methylene Envelope (

    
    ):  The protons at C2 and C3 often overlap. C3 is closer to the chloride and may appear slightly downfield of C2, but in lower field instruments (300 MHz), this appears as a broad multiplet.
    

Advanced Structural Nuances: Chirality & Diastereotopicity

Expert Insight: The carbon at position 4 (C4) is a chiral center . Because C4 is chiral, the two protons on the adjacent C3 carbon are diastereotopic . They are not chemically equivalent (


).
  • In Low Field NMR (300 MHz): These protons likely average out or overlap heavily with C2 protons, appearing as a "blob."

  • In High Field NMR (>500 MHz): You may observe complex splitting for C3 protons (ABX or ABXY system) rather than a simple quintet. They will exhibit geminal coupling to each other and vicinal coupling to C2 and C4.

Why this matters: If you observe "extra" peaks or broadening in the 1.6–1.9 ppm region, it is likely not an impurity, but the diastereotopic nature of the C3 protons.

Validation Workflow

To confirm the structure and rule out isomers (e.g., 5-chloro-1-methoxypentane), use the following logic flow.

Validation Start Acquire 1H Spectrum CheckMethyl Check ~1.5 ppm region Start->CheckMethyl IsDoublet Is it a Doublet? CheckMethyl->IsDoublet Linear STOP: Linear Isomer (5-Chloro...) IsDoublet->Linear No (Triplet) Branched Proceed: 4-Chloro isomer confirmed IsDoublet->Branched Yes (Doublet) CheckMethine Check ~4.0 ppm Branched->CheckMethine Integration Integration = 1H? CheckMethine->Integration COSY Run COSY 2D NMR Integration->COSY Yes Confirm Crosspeak Validation: 1.5(d) <-> 4.0(m) 3.4(t) <-> 1.7(m) COSY->Confirm

Figure 2: Step-by-step structural validation workflow.

Confirmation via 2D NMR (COSY)

If the 1D spectrum is ambiguous due to overlap in the 1.6–1.9 ppm region, a COSY (Correlation Spectroscopy) experiment is definitive:

  • Correlation A: The Methyl doublet (1.5 ppm) must show a cross-peak only with the Methine multiplet (4.0 ppm).

  • Correlation B: The Ether triplet (3.4 ppm) must show a cross-peak with the C2 methylene protons (~1.7 ppm).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for chemical shift increments and coupling constants).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). [Link] (Source for comparative chloro-alkane and ether spectral data).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link] (Essential for identifying solvent impurities in synthesis).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for additivity rules in substituted alkanes).
Foundational

Safe Handling and Operational Protocols for 4-Chloro-1-methoxypentane

Technical Guidance Document 4C1MP-SOP Executive Summary 4-Chloro-1-methoxypentane (CAS: 17714-99-9) is a bifunctional organic intermediate comprising a secondary alkyl chloride and a terminal methyl ether. Its utility in...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guidance Document 4C1MP-SOP

Executive Summary

4-Chloro-1-methoxypentane (CAS: 17714-99-9) is a bifunctional organic intermediate comprising a secondary alkyl chloride and a terminal methyl ether. Its utility in pharmaceutical synthesis—specifically as a side-chain precursor for antimalarial or kinase-inhibitor scaffolds—necessitates a rigorous safety protocol.

This guide addresses the compound's dual-hazard profile: the peroxide-forming potential of the ether moiety and the alkylating/elimination risks associated with the secondary chloride. Due to limited specific toxicological data in public registries, this protocol enforces a Group Safety Standard (GSS) derived from analogous haloethers and secondary alkyl halides.

Part 1: Physicochemical Profile & Hazard Identification

Chemical Identity & Properties

The molecule features a pentane backbone with a methoxy group at position 1 and a chlorine atom at position 4. This structural arrangement creates a "secondary chloride" susceptible to both nucleophilic substitution and elimination reactions.

PropertyValue / DescriptionOperational Implication
CAS Number 17714-99-9Verification key for inventory tracking.
Molecular Formula

MW: 136.62 g/mol .[1][2]
Structure

Bifunctional: Electrophilic C-Cl and Lewis basic Ether O.
Physical State Liquid (Colorless to pale yellow)Likely volatile; requires fume hood handling.
Solubility Organic solvents (DCM, THF); Low water solubilityLipophilic (LogP ~1.8); bioaccumulation potential.
Flash Point (Est.) ~40–60°C (Based on analogs)Flammable Liquid (Category 3). Ground all equipment.
Critical Hazard Analysis

Researchers must treat this compound with the Precautionary Principle , assuming high toxicity due to its alkylating nature.

  • Peroxide Formation (Class B Hazard): The methylene groups adjacent to the ether oxygen are susceptible to auto-oxidation, forming explosive hydroperoxides upon exposure to air and light.

    • Mechanism:[3][4] Radical abstraction of

      
      -hydrogen followed by 
      
      
      
      insertion.
    • Trigger: Distillation or evaporation to dryness can concentrate peroxides to detonation levels.[5]

  • Alkylating Potential (Genotoxicity): As a secondary alkyl halide, it can alkylate DNA/proteins. While less reactive than primary halides, it poses a significant mutagenic risk.

  • Reactivity - Cyclization: Under basic conditions or high heat, the oxygen lone pair may attack the C-Cl center (Neighboring Group Participation), releasing HCl and forming a cyclic tetrahydrofuran derivative. This reaction is exothermic.

  • Acid Generation: Reacts slowly with moisture to release Hydrogen Chloride (HCl) gas, a respiratory irritant and equipment corrosive.

Part 2: Engineering Controls & Personal Protective Equipment (PPE)[5]

The Hierarchy of Controls

Handling 4-Chloro-1-methoxypentane requires a containment strategy that prioritizes engineering controls over PPE.

ExposureControl Elimination LEVEL 1: ELIMINATION (Not possible for synthesis) Engineering LEVEL 2: ENGINEERING CONTROLS Fume Hood (Face Velocity > 100 fpm) Inert Atmosphere (N2/Ar) Schlenk Line Elimination->Engineering Admin LEVEL 3: ADMINISTRATIVE Peroxide Testing Protocol Designated Work Area Engineering->Admin PPE LEVEL 4: PPE Resp: ABEK Filter (if outside hood) Skin: FKM/Viton Gloves Eyes: Chemical Goggles Admin->PPE

Figure 1: Risk Management Hierarchy for Haloethers.

PPE Compatibility Matrix

Standard nitrile gloves provide insufficient protection against chlorinated hydrocarbons.

PPE CategoryRecommendationRationale
Hand Protection FKM (Viton) or Silver Shield Chlorinated alkanes permeate Nitrile/Latex rapidly (<5 mins). FKM offers >480 min breakthrough time.
Eye Protection Chemical Goggles Safety glasses are insufficient due to the volatility and lachrymatory potential of HCl byproducts.
Respiratory Organic Vapor/Acid Gas (OV/AG) Required only if engineering controls fail (e.g., spill cleanup).
Body Defense Tyvek Lab Coat Standard cotton coats absorb liquids; Tyvek repels organic splashes.

Part 3: Operational Handling & Synthesis Protocols

Storage and Stability
  • Atmosphere: Store strictly under Argon or Nitrogen . Oxygen exclusion is critical to prevent peroxidation.

  • Temperature: Refrigerate at 2–8°C.

  • Container: Amber glass (UV protection) with a PTFE-lined septum cap.

  • Stabilizers: Check if the supplier has added BHT (Butylated hydroxytoluene). If unstabilized, shelf life is <3 months.

Peroxide Management Workflow

Before any use—especially distillation—you must validate the peroxide status.[6]

Test Method: Quantofix® Peroxide Test Strips or KI (Potassium Iodide) titration.

  • < 10 ppm: Safe to use.[7]

  • 10–100 ppm: Must be quenched (Treat with ferrous sulfate or sodium bisulfite).

  • > 100 ppm: DO NOT OPEN. Contact EHS for remote disposal (Bomb Squad).

Safe Transfer Protocol (Cannula/Syringe)

To maintain the inert barrier, never pour this liquid. Use positive pressure transfer.

  • Preparation: Secure the source bottle and receiving flask (both under

    
    ).
    
  • Pressure: Insert a slight positive pressure

    
     line into the source bottle.
    
  • Transfer: Insert a stainless steel cannula (double-tipped needle) through the septa of both vessels.

  • Flow: Lower the cannula tip into the liquid in the source; the pressure will push the liquid into the receiver.

  • Completion: Lift the cannula above the liquid level to purge with gas, then remove.

Reaction Quenching & Waste

Reactions involving 4-Chloro-1-methoxypentane often use strong nucleophiles.

  • Quench: Slowly add saturated

    
     or water at 0°C. Caution: If unreacted starting material remains, hydrolysis may generate HCl.
    
  • Waste Stream: Segregate into Halogenated Organic Waste . Do not mix with strong oxidizers (Nitric acid) or strong bases (risk of exothermic polymerization).

Part 4: Emergency Response

Spill Decision Tree

Immediate action is required to prevent vapor spread.

SpillResponse Spill Spill Detected Size Assess Volume Spill->Size Minor Minor (<50 mL) Inside Hood Size->Minor Major Major (>50 mL) Or Outside Hood Size->Major ActionMinor 1. Absorb with Vermiculite 2. Decontaminate with Soap/Water 3. Bag as Halo-Waste Minor->ActionMinor ActionMajor 1. EVACUATE LAB 2. Pull Fire Alarm if Flammable 3. Call HazMat Team Major->ActionMajor

Figure 2: Emergency Response Logic for Haloether Spills.

First Aid[8]
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel (risk of pulmonary edema from HCl).

  • Skin Contact: Wash with soap and water for 15 minutes . Do not use alcohol (increases absorption).

  • Eye Contact: Rinse for 15 minutes, lifting eyelids.[8] Consult an ophthalmologist.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61733901, 4-Chloro-1-methoxypentane. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. (Chapter 6: Working with Chemicals). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1003 - 13 Carcinogens). (Applied as GSS for alkylating agents). Retrieved from [Link]

  • Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22. (Basis for Class B categorization). Retrieved from [Link]

Sources

Exploratory

Stability of the Methoxy Group in 4-Chloro-1-methoxypentane

Executive Summary 4-Chloro-1-methoxypentane (CAS: 22461-51-4) presents a unique stability profile that defies the standard inertness associated with aliphatic ethers. While the methoxy group is chemically robust against...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-1-methoxypentane (CAS: 22461-51-4) presents a unique stability profile that defies the standard inertness associated with aliphatic ethers. While the methoxy group is chemically robust against basic hydrolysis and mild oxidation, it acts as a "loaded spring" due to the presence of a secondary alkyl chloride at the


-position (C4).

This guide details the critical instability mechanism: intramolecular 5-exo-tet cyclization . Researchers handling this compound must recognize that under thermal stress or Lewis acid catalysis, the methoxy group participates in a self-destructive alkylation event, converting the linear ether into 2-methyltetrahydrofuran (2-MeTHF) . This document outlines the mechanistic basis of this instability, metabolic liabilities, and specific protocols for stability indicating assays.

Structural Analysis & Reactivity Profile

To understand the stability of the methoxy group, one must analyze the molecule not as a static chain, but as a dynamic entity capable of conformational folding.

FeatureSpecificationImpact on Stability
Primary Functional Group Methyl Ether (

)
Generally inert to bases/nucleophiles. Susceptible to strong acids (HI, BBr

).
Secondary Functional Group Secondary Alkyl ChlorideModerate leaving group ability. Susceptible to elimination (HCl loss) or substitution.
Intramolecular Distance 1,4-separation (5 atoms)CRITICAL: The oxygen lone pair is exactly 5 atoms away from the electrophilic C-Cl center.
Entropic Factor

(Activation Entropy)
Low energy barrier for ring closure due to favorable chain flexibility.
The "Anchimeric Assistance" Effect

The methoxy oxygen is nucleophilic. Although ethers are weak nucleophiles, the effective molarity of the oxygen relative to the chlorine is extremely high due to the tethered nature of the molecule. This proximity transforms a slow intermolecular reaction into a rapid intramolecular event.

The Critical Instability: Intramolecular Cyclization

The primary degradation pathway for 4-Chloro-1-methoxypentane is not external hydrolysis, but internal cyclization. According to Baldwin’s Rules for Ring Closure , the attack of the oxygen on the C4 carbon constitutes a 5-exo-tet cyclization, which is kinetically favored.

Mechanism of Degradation[1]
  • Conformational Folding: The pentane chain adopts a conformation bringing the methoxy oxygen near the C4-Cl bond.

  • Nucleophilic Attack: The oxygen lone pair attacks the C4 carbon, displacing the chloride ion.

  • Oxonium Formation: A transient cyclic oxonium species (1-methyl-2-methyltetrahydrofuranium) is formed.

  • Demethylation: The displaced chloride ion (or an external nucleophile) attacks the methyl group on the oxonium, releasing methyl chloride (MeCl) and the stable cyclic ether, 2-methyltetrahydrofuran.

Visualization of the Pathway

The following diagram illustrates the degradation logic, highlighting the transition from linear precursor to cyclic byproduct.

G Start 4-Chloro-1-methoxypentane (Linear Precursor) TS Transition State (5-exo-tet) Start->TS Thermal/Lewis Acid Oxonium cyclic Oxonium Ion (Intermediate) TS->Oxonium Cl- Displacement Product 2-Methyltetrahydrofuran (Stable Byproduct) Oxonium->Product Nucleophilic attack on Methyl Leaving MeCl (Gas) Oxonium->Leaving Demethylation

Figure 1: The 5-exo-tet cyclization pathway. The methoxy group is lost as MeCl, resulting in ring closure.

Chemical Stability Under Stress Conditions

Researchers must tailor their handling based on the environmental conditions.

A. Acidic Conditions (High Risk)[2]
  • Reactivity: Strong mineral acids (HCl, HBr, HI) protonate the ether oxygen.

  • Outcome: Protonation increases the leaving group ability of the methanol moiety. However, in this specific molecule, acid catalysis often accelerates the cyclization before simple cleavage occurs, as the internal nucleophilic attack competes with external water.

  • Guideline: Avoid pH < 3 during workup.

B. Basic Conditions (Moderate Stability)
  • Reactivity: The methoxy group is stable to base.

  • Risk: The secondary chloride is susceptible to E2 elimination under strong basic conditions (e.g., NaOEt, t-BuOK), yielding 5-methoxy-1-pentene or 5-methoxy-2-pentene.

  • Guideline: Use non-nucleophilic, mild bases (e.g.,

    
    ) if buffering is required.
    
C. Lewis Acids (Extreme Risk)
  • Reactivity: Reagents like

    
    , 
    
    
    
    , or even metal ions (
    
    
    ,
    
    
    ) coordinate to the chlorine or oxygen.
  • Outcome: This drastically lowers the activation energy for the oxonium formation.

  • Guideline: Do not use metal-catalyzed coupling reactions (Grignard formation) without strict temperature control (

    
    ).
    

Metabolic Stability (In Vivo)

For drug development professionals, the methoxy group is a primary target for Phase I metabolism.

O-Dealkylation Mechanism

The methoxy group is a classic substrate for Cytochrome P450 (CYP) enzymes, particularly the CYP2D6 and CYP2C19 isoforms.

  • Hydroxylation: CYP450 inserts an oxygen into the C-H bond of the methyl group

    
     unstable hemiacetal.
    
  • Collapse: The hemiacetal collapses to release Formaldehyde and 4-Chloro-1-pentanol .

Metabolism Substrate 4-Chloro-1-methoxypentane CYP CYP450 (Oxidation) Substrate->CYP Hemiacetal Hemiacetal Intermediate (Unstable) CYP->Hemiacetal [O] insertion Alcohol 4-Chloropentan-1-ol Hemiacetal->Alcohol Formaldehyde Formaldehyde Hemiacetal->Formaldehyde

Figure 2: Metabolic O-dealkylation pathway mediated by hepatic enzymes.

Analytical Protocols: Stability Indicating Assays

To validate the integrity of 4-Chloro-1-methoxypentane, standard purity checks (NMR) are often insufficient to detect early-stage cyclization (approx. 0.1–1%). The following GC-MS protocol is designed to separate the volatile byproduct (2-MeTHF) from the parent.

Protocol: Forced Degradation Study (Thermal)

Objective: Determine the rate of cyclization at elevated temperatures.

  • Preparation:

    • Dissolve 4-Chloro-1-methoxypentane (100 mg) in inert solvent (Dodecane or Toluene-d8).

    • Prepare three aliquots: Control (

      
      ), Stress A (
      
      
      
      ), Stress B (
      
      
      ).
  • Incubation: Seal in crimp-top headspace vials. Incubate for 24 hours.

  • GC-MS Method Parameters:

    • Column: DB-624 (optimized for volatile ethers/halides).

    • Injector Temp:

      
       (Keep low to prevent in-inlet cyclization).
      
    • Oven Program: Hold

      
       (5 min) 
      
      
      
      Ramp
      
      
      /min to
      
      
      .
    • Detection: SIM Mode. Monitor ions:

      • Parent: m/z 136 (M+), 105 (loss of OMe).

      • Byproduct (2-MeTHF): m/z 86 (M+), 71 (loss of Me).

  • Data Analysis:

    • Calculate the Area% of 2-MeTHF relative to the parent.

    • Note: If using NMR, monitor the shift of the C1 protons. Parent

      
       ppm (triplet); Cyclic Byproduct 
      
      
      
      ppm (multiplet).

Handling & Storage Recommendations

Based on the stability profile, the following storage logic is mandatory:

  • Temperature: Store at -20°C . The cyclization is thermally driven.

  • Container: Teflon-lined glass. Avoid metal containers (steel/aluminum) which can act as Lewis acids promoting cyclization.

  • Atmosphere: Argon or Nitrogen. While not oxidation-sensitive, moisture can hydrolyze the chloride over time, generating HCl, which autocatalytically accelerates the ether cleavage/cyclization.

References

  • Baldwin, J. E. (1976).[1][2] "Rules for Ring Closure". Journal of the Chemical Society, Chemical Communications, 734–736.[1] Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 42: Organic Synthesis and Neighboring Group Participation). Link

  • Guengerich, F. P. (2001). "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity". Chemical Research in Toxicology, 14(6), 611–650. Link

  • PubChem. (2023). "4-Chloro-1-methoxypentane Compound Summary". National Library of Medicine. Link

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). Wiley-Interscience. (Section 10-15: Internal Nucleophilic Substitution). Link

Sources

Protocols & Analytical Methods

Method

The Synthetic Utility of 4-Chloro-1-methoxypentane: A Guide for the Research Scientist

Abstract This technical guide provides a comprehensive overview of the synthetic applications of 4-Chloro-1-methoxypentane for researchers, scientists, and professionals in drug development. While not as extensively docu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic applications of 4-Chloro-1-methoxypentane for researchers, scientists, and professionals in drug development. While not as extensively documented as other bifunctional building blocks, the unique arrangement of a secondary chloride and a terminal methoxy group within a five-carbon chain offers a versatile scaffold for a range of organic transformations. This document outlines the core reactivity of this molecule and provides detailed protocols for its application in key synthetic operations, including nucleophilic substitution and organometallic coupling reactions. The causality behind experimental choices is emphasized to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: Unveiling the Synthetic Potential

4-Chloro-1-methoxypentane is a bifunctional organic molecule possessing two key reactive sites: a secondary alkyl chloride and a terminal methoxy ether. This arrangement allows for selective transformations, making it a valuable intermediate in the synthesis of more complex molecular architectures. The chlorine atom, situated on a secondary carbon, can participate in both S(_N)1 and S(_N)2 nucleophilic substitution reactions, with the reaction pathway being highly dependent on the choice of nucleophile, solvent, and reaction conditions.[1][2][3][4] Concurrently, the methoxy group is relatively stable under neutral and basic conditions, acting as a latent directing group or a point for future modification under more forcing acidic conditions.

The primary utility of 4-Chloro-1-methoxypentane lies in its ability to introduce a five-carbon chain with a terminal methoxy group. This motif is present in various natural products and pharmacologically active compounds. This guide will explore the practical applications of this reagent, providing detailed protocols for its use in forming carbon-carbon and carbon-heteroatom bonds.

Core Reactivity and Mechanistic Considerations

The reactivity of 4-Chloro-1-methoxypentane is dominated by the chemistry of the secondary alkyl chloride. The choice between an S(_N)1 or S(_N)2 pathway is a critical consideration for any synthetic plan.

  • S(_N)2 Pathway: Favored by strong, unhindered nucleophiles in polar aprotic solvents (e.g., acetone, DMF, DMSO). This pathway proceeds with inversion of stereochemistry at the carbon center. For 4-Chloro-1-methoxypentane, this is the preferred route for introducing a variety of functional groups with a high degree of control.[1][5]

  • S(_N)1 Pathway: Can be promoted by polar protic solvents (e.g., water, ethanol, methanol) and weaker nucleophiles. This pathway involves the formation of a secondary carbocation intermediate, which can be prone to rearrangement. However, for simple substitutions, it can be an effective method.[1][2]

The presence of the ether linkage at the 1-position is generally well-tolerated in many transformations. However, under strongly acidic conditions or with certain Lewis acids, cleavage of the methyl ether could occur. Additionally, when forming highly reactive organometallic intermediates, such as Grignard reagents, the ether can act as a coordinating solvent, which can be beneficial for reagent stability.[6][7]

Logical Flow of Synthetic Transformations

G cluster_start Starting Material cluster_pathways Reaction Pathways cluster_products Product Scaffolds 4-Chloro-1-methoxypentane 4-Chloro-1-methoxypentane SN2_Reaction SN2 Nucleophilic Substitution 4-Chloro-1-methoxypentane->SN2_Reaction Strong Nucleophile Grignard_Formation Grignard Reagent Formation 4-Chloro-1-methoxypentane->Grignard_Formation Mg(0), THF Substituted_Pentanes 5-Methoxy-2-substituted Pentanes (e.g., alcohols, amines, azides) SN2_Reaction->Substituted_Pentanes Coupling_Products Addition Products (e.g., secondary alcohols, ketones) Grignard_Formation->Coupling_Products + Electrophile (e.g., Aldehyde)

Caption: Synthetic pathways from 4-Chloro-1-methoxypentane.

Application Notes and Experimental Protocols

Application 1: Formation of Carbon-Carbon Bonds via Grignard Reagent

The formation of a Grignard reagent from 4-Chloro-1-methoxypentane allows for its use as a nucleophilic five-carbon synthon. The internal ether may assist in solvating the magnesium center, promoting reagent formation and stability.[6][7]

Protocol: Synthesis of 1-methoxy-4-phenylpentan-4-ol

This protocol details the formation of the Grignard reagent followed by its reaction with benzaldehyde to yield a secondary alcohol.

Workflow Diagram:

G Start Start: Dry Glassware under Inert Atmosphere (N2/Ar) Mg_Activation Activate Magnesium Turnings (e.g., with I2 crystal) Start->Mg_Activation Add_Reagent Add 4-Chloro-1-methoxypentane in dry THF dropwise Mg_Activation->Add_Reagent Initiation Initiate Reaction (gentle warming may be required) Add_Reagent->Initiation Grignard_Formation Formation of (1-methoxypentan-4-yl)magnesium chloride Initiation->Grignard_Formation Cool Cool Reaction to 0 °C Grignard_Formation->Cool Add_Electrophile Add Benzaldehyde in dry THF dropwise Cool->Add_Electrophile Reaction Allow to Warm to Room Temperature and Stir for 2h Add_Electrophile->Reaction Quench Quench with Saturated Aqueous NH4Cl Reaction->Quench Workup Extract with Et2O, Dry over MgSO4, Concentrate Quench->Workup Purification Purify by Column Chromatography (Silica Gel, Hexanes:EtOAc gradient) Workup->Purification Product Product: 1-methoxy-4-phenylpentan-4-ol Purification->Product

Caption: Workflow for Grignard reaction and subsequent coupling.

Step-by-Step Methodology:

  • Preparation: All glassware must be rigorously dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon.

  • Magnesium Activation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add magnesium turnings (1.2 eq). Add a single crystal of iodine to activate the magnesium surface.

  • Grignard Formation: In a separate dry flask, prepare a solution of 4-Chloro-1-methoxypentane (1.0 eq) in anhydrous tetrahydrofuran (THF). Add a small portion of this solution to the magnesium turnings. The reaction is initiated, as evidenced by gentle bubbling and a slight exotherm. The remaining solution is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.[6][7][8]

  • Reaction with Electrophile: Cool the freshly prepared Grignard solution to 0 °C in an ice bath. Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Work-up and Purification: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Reagent Molar Mass ( g/mol ) Equivalents Amount
4-Chloro-1-methoxypentane136.621.05.0 g
Magnesium Turnings24.311.21.07 g
Benzaldehyde106.121.03.88 g
Anhydrous THF--50 mL
Application 2: Nucleophilic Substitution for the Introduction of Heteroatoms

The secondary chloride of 4-Chloro-1-methoxypentane is susceptible to displacement by a variety of nucleophiles, providing a straightforward route to functionalized pentane derivatives. The following protocol describes the synthesis of an azide, which can be further elaborated, for example, via Huisgen cycloaddition or reduction to the corresponding amine.

Protocol: Synthesis of 4-Azido-1-methoxypentane

This protocol utilizes sodium azide in a polar aprotic solvent to favor an S(_N)2 reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Chloro-1-methoxypentane (1.0 eq) and dimethylformamide (DMF).

  • Addition of Nucleophile: Add sodium azide (1.5 eq) to the solution.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Reagent Molar Mass ( g/mol ) Equivalents Amount
4-Chloro-1-methoxypentane136.621.05.0 g
Sodium Azide65.011.53.57 g
DMF--40 mL

Causality Behind Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that effectively solvates the sodium cation while leaving the azide anion relatively "naked" and highly nucleophilic, thus promoting the S(_N)2 reaction.

  • Temperature: Gentle heating increases the reaction rate without promoting significant elimination side reactions, which can be a concern with secondary halides.

  • Excess Nucleophile: Using a slight excess of sodium azide ensures the reaction goes to completion.

Application 3: Alkylation of Active Methylene Compounds

4-Chloro-1-methoxypentane can be used as an alkylating agent for carbon nucleophiles, such as enolates derived from active methylene compounds. This allows for the construction of more complex carbon skeletons.[9][10][11]

Protocol: Synthesis of Ethyl 2-acetyl-6-methoxyheptanoate

This protocol describes the alkylation of ethyl acetoacetate.

Step-by-Step Methodology:

  • Enolate Formation: In a flame-dried three-neck flask under an inert atmosphere, add anhydrous ethanol. Add sodium metal (1.05 eq) in small pieces to generate sodium ethoxide in situ. After all the sodium has reacted, cool the solution to room temperature. Add ethyl acetoacetate (1.0 eq) dropwise. Stir for 30 minutes to ensure complete enolate formation.

  • Alkylation: Add 4-Chloro-1-methoxypentane (1.0 eq) dropwise to the solution of the enolate.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring by TLC.

  • Work-up and Purification: After cooling to room temperature, neutralize the reaction mixture with dilute acetic acid. Remove the ethanol under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is purified by vacuum distillation.

Reagent Molar Mass ( g/mol ) Equivalents Amount
Ethyl Acetoacetate130.141.05.0 g
Sodium22.991.050.93 g
Anhydrous Ethanol--60 mL
4-Chloro-1-methoxypentane136.621.05.25 g

Safety and Handling

4-Chloro-1-methoxypentane should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is a combustible liquid and should be kept away from open flames and hot surfaces. Consult the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

4-Chloro-1-methoxypentane is a versatile and useful building block in organic synthesis. Its bifunctional nature allows for a range of transformations, primarily centered on the reactivity of the secondary alkyl chloride. By carefully selecting reaction conditions, chemists can leverage this reagent to perform nucleophilic substitutions and form organometallic reagents for subsequent C-C bond formation. The protocols outlined in this guide provide a starting point for the exploration of this reagent's synthetic potential in the development of novel molecules.

References

  • Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th ed.; Wiley, 2019. [Link]

  • Lindsell, W. E. In Comprehensive Organometallic Chemistry II; Abel, E. W., Stone, F. G. A., Wilkinson, G., Eds.; Pergamon: Oxford, 1995; Vol. 1, pp 57–127. [Link]

  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer, 2007. [Link]

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012. [Link]

  • Kurti, L.; Czako, B. Strategic Applications of Named Reactions in Organic Synthesis; Elsevier, 2005. [Link]

Sources

Application

4-Chloro-1-methoxypentane as an alkylating agent

Application Note: Strategic Alkylation with 4-Chloro-1-methoxypentane Executive Summary & Chemical Profile 4-Chloro-1-methoxypentane (CMP) is a specialized secondary alkyl halide used primarily in medicinal chemistry for...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Alkylation with 4-Chloro-1-methoxypentane

Executive Summary & Chemical Profile

4-Chloro-1-methoxypentane (CMP) is a specialized secondary alkyl halide used primarily in medicinal chemistry for side-chain diversification .[1] Unlike primary alkyl halides, CMP introduces a branched pentyl ether motif (-CH(CH3)(CH2)3OCH3), which is critical for modulating the lipophilicity (LogP) and metabolic stability of drug candidates.[1]

This guide addresses the specific challenges of using CMP: as a secondary chloride , it exhibits slower SN2 kinetics and a higher propensity for E2 elimination compared to its primary counterparts.[1] The protocols below are engineered to maximize substitution yields while suppressing alkene by-products.

Property Data
CAS Number 22461-51-4
Formula C₆H₁₃ClO
Molecular Weight 136.62 g/mol
Structure CH₃-CH(Cl)-(CH₂)₃-O-CH₃
Boiling Point ~145-150°C (Predicted)
Reactivity Class Secondary Alkyl Chloride (Moderate Electrophile)
Key Application Introduction of 1-methoxy-4-pentyl pharmacophores (e.g., Aminoquinoline antimalarials, Kinase inhibitors).[1]

Critical Reaction Dynamics

Successful alkylation with CMP requires navigating the competition between Nucleophilic Substitution (SN2) and Elimination (E2) .[1]

  • Steric Hindrance: The chlorine is located at C4 (a secondary carbon).[1] The adjacent methyl group creates steric drag, slowing direct nucleophilic attack.[1]

  • Elimination Risk: Strong bases (e.g., NaH, KOtBu) will deprotonate the β-hydrogens, leading to the formation of 4-methoxy-1-pentene or 1-methoxy-3-pentene.[1]

  • The Finkelstein Advantage: To overcome the poor leaving group ability of chloride on a secondary carbon, in-situ iodination (using KI/NaI) is mandatory for high yields.[1]

Mechanism of Action: Finkelstein-Assisted Alkylation[1]

ReactionMechanism CMP 4-Chloro-1-methoxypentane (Substrate) Intermediate Transient Iodide Species (More Reactive) CMP->Intermediate Finkelstein (Acetone/MEK) Product Alkylated Product (R-NH-Pentyl-OMe) CMP->Product Direct SN2 (Slow) Elimination Side Product: Alkenes (E2) CMP->Elimination Strong Base (Avoid) Iodide I- (Catalyst) Intermediate->Product SN2 Attack (Fast) Nucleophile Nucleophile (Amine/Phenol)

Figure 1: Catalytic cycle showing the conversion of the secondary chloride to a reactive iodide intermediate to favor substitution over elimination.[1]

Application Protocol: N-Alkylation of Pharmacophores

This protocol is optimized for attaching the methoxypentyl chain to a primary amine (e.g., an aniline derivative or heterocyclic amine).[1] This transformation is common in the synthesis of antimalarial 8-aminoquinolines and GPCR ligands.[1]

Materials & Reagents
  • Substrate: Primary Amine (1.0 equiv)[1]

  • Reagent: 4-Chloro-1-methoxypentane (1.2 - 1.5 equiv)[1]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)[1]

    • Why: Mild enough to minimize elimination; buffers the HCl generated.[1]

  • Catalyst: Potassium Iodide (KI) (0.5 equiv)[1]

    • Why: Converts alkyl chloride to alkyl iodide in situ.[1]

  • Solvent: Acetonitrile (MeCN) or DMF.[1]

    • Selection: Use MeCN for easier workup; use DMF if the amine is poorly soluble.[1]

Step-by-Step Methodology
  • Preparation:

    • In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the Primary Amine (10 mmol) in Acetonitrile (30 mL).

    • Add K₂CO₃ (20 mmol, 2.76 g) and KI (5 mmol, 0.83 g). Stir for 10 minutes at room temperature.

  • Addition:

    • Add 4-Chloro-1-methoxypentane (12 mmol, 1.64 g) via syringe.[1]

    • Note: If the reagent is stored cold, ensure it is brought to RT to ensure accurate volumetric dosing.

  • Reaction:

    • Heat the mixture to reflux (80-82°C) under an inert atmosphere (N₂ or Ar).

    • Monitoring: Monitor by TLC or LC-MS every 4 hours.

    • Expectation: The reaction is slower than primary halides.[1] Typical reaction time is 12–24 hours .[1]

    • Endpoint: Conversion >90%. If stalled, add another 0.2 equiv of CMP and continue heating.[1]

  • Workup (Amine Purification):

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (K₂CO₃/KCl/KI) through a Celite pad; rinse with Ethyl Acetate.[1]

    • Concentrate the filtrate under reduced pressure.[1][2]

    • Acid-Base Extraction (Self-Validating Step):

      • Dissolve residue in EtOAc.[1]

      • Wash with 1M HCl (The product moves to the aqueous phase; non-basic impurities/unreacted CMP stay in organic).[1]

      • Separate layers.[1][3] Basify the aqueous layer with NaOH (2M) to pH >10.[1]

      • Extract the free base product back into EtOAc (3x).[1]

      • Dry over Na₂SO₄ and concentrate.[1]

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (<30%) Chloride is too stable.[1]Increase KI to 1.0 equiv or switch solvent to DMF (higher T).
High Alkene Impurity Base is too strong.[1]Ensure K₂CO₃ is anhydrous.[1] Do NOT use hydroxides or hydrides.[1]
Dialkylation Amine is too nucleophilic.[1]Use a large excess of amine (2-3 equiv) or protect the amine first.[1]

Advanced Application: Grignard Reagent Formation

For C-C bond formation (e.g., adding the methoxypentyl chain to a ketone), the chloride must be converted to a Grignard reagent.[1] This is challenging for secondary chlorides due to Wurtz coupling.[1]

Protocol: Preparation of (1-methoxy-4-pentyl)magnesium chloride

  • Activation: Flame-dry a 3-neck flask. Add Mg turnings (1.2 equiv) and a crystal of Iodine. Dry stir under Argon for 20 mins.

  • Initiation: Add just enough anhydrous THF to cover Mg. Add 5% of the total volume of 4-Chloro-1-methoxypentane .[1] Heat gently with a heat gun until the iodine color fades and reflux starts.

  • Controlled Addition: Dilute the remaining CMP in THF (1:4 v/v). Add dropwise to the refluxing mixture over 1 hour.

    • Critical: Maintain a gentle reflux without external heating if possible (exotherm control).[1]

  • Maturation: After addition, reflux for 1 hour. Cool to RT and titrate immediately.

Experimental Workflow Diagram

Workflow Start Start: Amine + CMP + K2CO3 + KI Reaction Reflux in MeCN (80°C, 18h) Start->Reaction Check LC-MS Check: Conversion >90%? Reaction->Check AddReagent Add 0.2 eq CMP Extend Time Check->AddReagent No Filter Filter Salts (Remove K2CO3/KCl) Check->Filter Yes AddReagent->Reaction AcidWash 1M HCl Wash (Product -> Aqueous) Filter->AcidWash BaseRelease Basify (pH >10) Extract w/ EtOAc AcidWash->BaseRelease Final Final Product (Oil/Solid) BaseRelease->Final

Figure 2: Optimized workflow for N-alkylation with purification logic.

Safety & Handling

  • Toxicity: Haloethers and alkyl chlorides are potential alkylating agents for DNA.[1] Treat 4-Chloro-1-methoxypentane as a suspected mutagen .

  • Vesicant: Avoid skin contact.[1] Use double nitrile gloves.[1]

  • Disposal: Quench excess alkylating agent with an amine-based waste stream or aqueous NaOH before disposal.[1] Do not mix with acidic waste streams (potential for volatile ether formation).[1]

References

  • EnamineStore. 4-chloro-1-methoxypentane (CAS 22461-51-4) Product Entry. Retrieved from [1]

  • PubChem. 4-Chloro-2-methoxy-2-methylpentane (Analogous Structure Data). National Library of Medicine.[1] Retrieved from [1]

  • Salvatore, R. N., et al. "Cesium Hydroxide Promoted Selective N-Monoalkylation."[1] Organic Letters, 1999, 1(11), 1893–1896.[1] (Methodology basis for mild base alkylation).

  • BLD Pharm. 1-Chloro-5-methoxy-3-methylpentane (Structural Analog).[1] Retrieved from [1]

Sources

Method

Application Note: Strategic Synthesis of Ethers from 4-Chloro-1-methoxypentane

Abstract This technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of ether synthesis utilizing 4-chloro-1-methoxypentane as a key precursor. We delve into the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of ether synthesis utilizing 4-chloro-1-methoxypentane as a key precursor. We delve into the nuances of the Williamson ether synthesis, addressing the specific challenges and opportunities presented by this secondary alkyl halide. The document outlines two distinct, validated protocols: one for achieving intermolecular ether formation with an external alkoxide, and another for promoting an intramolecular cyclization to yield a substituted tetrahydrofuran derivative. By explaining the causality behind critical experimental choices—such as reagent selection, solvent effects, and temperature control—this note serves as a practical and authoritative resource for navigating the competing pathways of substitution (SN2), elimination (E2), and intramolecular reaction.

The Williamson Ether Synthesis: A Foundational Tool

Developed in the 1850s, the Williamson ether synthesis remains one of the most reliable and versatile methods for preparing both symmetrical and asymmetrical ethers.[1][2] The reaction fundamentally involves the nucleophilic substitution of an alkyl halide by an alkoxide ion.[3]

The SN2 Mechanism and Its Implications

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5] In this concerted process, the alkoxide (RO⁻), acting as the nucleophile, performs a "backside attack" on the carbon atom bearing the leaving group (typically a halide).[4][6] This attack forces the leaving group to depart and results in an inversion of stereochemistry at the electrophilic carbon.

The efficacy of the SN2 pathway is highly dependent on steric hindrance. Consequently, the reaction is most efficient with methyl and primary alkyl halides.[5][7] Secondary halides, such as our substrate 4-chloro-1-methoxypentane, present a more complex scenario where the desired substitution reaction competes with a base-catalyzed elimination (E2) side reaction.[4][5] Tertiary halides are generally unsuitable as they predominantly yield alkenes through elimination.[5]

Critical Parameters for Success

The outcome of a Williamson ether synthesis is governed by a careful balance of four key parameters:

  • The Alkyl Halide (Substrate): As discussed, primary halides are ideal. For secondary halides, conditions must be optimized to favor substitution.

  • The Alkoxide (Nucleophile): The alkoxide is typically generated in situ by deprotonating the corresponding alcohol with a strong base, such as sodium hydride (NaH) or potassium hydride (KH).[5][8] The steric bulk of the alkoxide itself can also influence the reaction rate.

  • The Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are highly recommended.[4] These solvents solvate the counter-ion (e.g., Na⁺) of the alkoxide but not the nucleophilic anion itself, enhancing its reactivity. Protic solvents (like ethanol or water) can solvate and deactivate the nucleophile, slowing the reaction.[4]

  • The Temperature: The reaction is often conducted at elevated temperatures (50-100 °C) to ensure a reasonable rate.[4] However, higher temperatures can disproportionately favor the competing E2 elimination pathway, requiring careful optimization.[4]

The Unique Case of 4-Chloro-1-methoxypentane

The structure of 4-chloro-1-methoxypentane—CH₃-O-CH₂-CH₂-CH₂-CH(Cl)-CH₃—introduces specific synthetic challenges that must be strategically managed.

Competing Reaction Pathways

When 4-chloro-1-methoxypentane is subjected to basic, nucleophilic conditions, three primary reaction pathways are possible. The choice of reagents and conditions will dictate which pathway predominates.

  • Intermolecular SN2 Substitution: An external alkoxide (R-O⁻) attacks the chlorinated carbon to form a new, larger ether. This is the desired pathway for creating novel ether structures.

  • E2 Elimination: The alkoxide acts as a base, abstracting a proton from a carbon adjacent to the chlorine-bearing carbon, leading to the formation of 1-methoxypent-3-ene or 1-methoxypent-4-ene. This is a significant and often undesired side reaction for secondary halides.[5]

  • Intramolecular SN2 Cyclization: The molecule's own methoxy group can act as an internal nucleophile. While the oxygen is not anionic, under basic conditions, a small equilibrium concentration of a deprotonated intermediate or simply the neutral oxygen can attack the electrophilic carbon at position 4. This intramolecular attack is sterically favored as it leads to the formation of a stable five-membered ring.[5][6][9]

G cluster_start Starting Material cluster_reagents Reaction Conditions cluster_products Potential Products Start 4-Chloro-1-methoxypentane Reagent1 External Alkoxide (R'-O⁻ Na⁺) (e.g., Sodium Ethoxide) Start->Reagent1 Path A Reagent2 Non-Nucleophilic Base (e.g., NaH in THF) Start->Reagent2 Path B Product1 Intermolecular Ether (Sₙ2 Product) Reagent1->Product1 Favored by less hindered alkoxide, lower temp. Product2 Alkene (E2 Product) Reagent1->Product2 Favored by hindered alkoxide, higher temp. Product3 Cyclic Ether (Intramolecular Sₙ2) Reagent2->Product3 Favored by dilute conditions

Figure 1: Competing reaction pathways for 4-chloro-1-methoxypentane.

Protocol 1: Intermolecular Ether Synthesis

Objective

To synthesize 4-ethoxy-1-methoxypentane by reacting 4-chloro-1-methoxypentane with sodium ethoxide, while minimizing the formation of elimination and cyclization byproducts.

Principle

This protocol relies on creating a potent external nucleophile (ethoxide) and using conditions that favor the SN2 reaction. Sodium hydride, a strong and non-nucleophilic base, is used to cleanly deprotonate ethanol to form sodium ethoxide. The reaction is run at a moderate temperature to limit the rate of the competing E2 elimination.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
4-Chloro-1-methoxypentane≥97%Sigma-AldrichStarting electrophile
Sodium Hydride (NaH), 60% dispersionReagent GradeAcros OrganicsHandle with extreme care under inert gas
Anhydrous Ethanol (EtOH)≥99.5%Fisher ScientificNucleophile precursor
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeSigma-AldrichReaction solvent
Diethyl EtherAnhydrousVWRFor extraction
Saturated aq. NH₄ClACS GradeLabChemFor quenching
Saturated aq. NaCl (Brine)ACS GradeLabChemFor washing
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeWard's ScienceDrying agent
Step-by-Step Protocol
  • Apparatus Setup: Assemble a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a dropping funnel.

  • Alkoxide Formation: Under a positive pressure of nitrogen, add sodium hydride (1.2 eq., e.g., 0.8 g for 50 mmol scale) to the flask. Add 20 mL of anhydrous THF and cool the suspension to 0 °C in an ice bath.

  • Slowly add anhydrous ethanol (1.5 eq., e.g., 4.3 mL) dropwise via the dropping funnel to the stirred NaH suspension. Causality: Adding the alcohol slowly to the base prevents an uncontrolled exotherm and ensures complete deprotonation. The evolution of hydrogen gas will be observed.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium ethoxide.

  • SN2 Reaction: Add 4-chloro-1-methoxypentane (1.0 eq., e.g., 6.83 g) dissolved in 10 mL of anhydrous THF to the dropping funnel. Add this solution dropwise to the stirred alkoxide mixture over 20 minutes.

  • Heat the reaction mixture to a gentle reflux (approx. 65-70 °C) using a heating mantle. Monitor the reaction progress using TLC or GC analysis. The reaction is typically complete within 4-8 hours.[4]

Work-up and Purification
  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Expertise Note: This step neutralizes any unreacted base and protonates the alkoxide, making the mixture safer to handle.

  • Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether.

  • Wash the organic layer sequentially with 30 mL of water and 30 mL of brine.

  • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil by fractional distillation under reduced pressure to yield the pure 4-ethoxy-1-methoxypentane.

Characterization

The final product should be characterized to confirm its identity and purity.

Analysis TechniqueExpected Result
FTIR Strong C-O stretching absorption around 1100 cm⁻¹.[10][11] Absence of a broad O-H stretch (~3300 cm⁻¹) from ethanol and the C-Cl stretch (~700 cm⁻¹) from the starting material.
¹H NMR A characteristic signal for protons on carbons adjacent to an ether oxygen (α-protons) in the 3.4-4.5 ppm range.[10] Specific shifts for the methoxy (CH₃O-) and ethoxy (CH₃CH₂O-) groups will be present.
¹³C NMR Signals for carbons bonded to oxygen will appear in the downfield region (typically 60-80 ppm).
Mass Spec (EI) The molecular ion peak (M⁺) should be observed. Fragmentation patterns corresponding to the loss of alkoxy groups are expected.[12]

Protocol 2: Intramolecular Cyclization

Objective

To synthesize 2-methyl-5-methoxytetrahydrofuran via an intramolecular Williamson ether synthesis from 4-chloro-1-methoxypentane.

Principle

This protocol is designed to favor the intramolecular pathway over the intermolecular reaction. This is achieved by using a strong, non-nucleophilic base (NaH) in the absence of an external nucleophile and by maintaining dilute conditions. High dilution favors intramolecular reactions, as the probability of one end of a molecule finding its other end is higher than it finding another molecule.

Step-by-Step Protocol
  • Apparatus Setup: Use the same flame-dried, inert-atmosphere setup as in Protocol 1.

  • Reaction Setup: Add sodium hydride (1.5 eq.) to a larger volume of anhydrous THF (e.g., 100 mL for a 10 mmol scale) in the reaction flask.

  • Slow Addition: Dissolve 4-chloro-1-methoxypentane (1.0 eq.) in a significant volume of anhydrous THF (e.g., 50 mL). Add this solution to the stirred NaH suspension very slowly over several hours using a syringe pump. Causality: Slow addition maintains a very low concentration of the starting material, which is critical for favoring the intramolecular cyclization.

  • After the addition is complete, gently heat the mixture to 50 °C and stir overnight to ensure complete reaction.

  • Work-up and Purification: Follow the same quench, extraction, and drying procedures as described in Protocol 1 (Section 3.5).

  • Purify the product by distillation under reduced pressure. The boiling point will be significantly different from the product in Protocol 1.

Workflow and Decision Making

The choice between an intermolecular and intramolecular pathway is the primary strategic decision when using 4-chloro-1-methoxypentane. The following workflow illustrates the decision-making process based on the desired final product.

G cluster_inter Intermolecular Pathway cluster_intra Intramolecular Pathway Start Start: 4-Chloro-1-methoxypentane Decision1 Desired Product? Start->Decision1 Process1 1. Select external alcohol (R'-OH). 2. Generate alkoxide (R'-O⁻) with NaH. 3. React with substrate. Decision1->Process1 New Acyclic Ether Process2 1. Use non-nucleophilic base (NaH). 2. Employ high dilution conditions. 3. Utilize slow addition of substrate. Decision1->Process2 Cyclic Ether Result1 Product: New Acyclic Ether Process1->Result1 Result2 Product: 2-Methyl-5-methoxytetrahydrofuran Process2->Result2

Figure 2: Experimental decision workflow for ether synthesis.

Troubleshooting

IssueProbable CauseRecommended Solution
Low Yield of Ether Incomplete reaction; significant E2 elimination.Increase reaction time. Lower the reaction temperature to 40-50 °C to favor SN2. Ensure all reagents and solvents are strictly anhydrous.
Alkene Detected in NMR E2 elimination is competing effectively.Use a less sterically hindered alkoxide if possible. Lower the reaction temperature. Consider using a weaker base if applicable.
Starting Material Remains Insufficient base; deactivated nucleophile; low temperature.Ensure 1.1-1.2 equivalents of active base are used. Confirm solvents are anhydrous. Increase reaction time or moderately increase temperature.
Mix of Products Conditions allow for competing intermolecular and intramolecular pathways.For intermolecular, ensure high concentration of external nucleophile. For intramolecular, ensure high dilution and slow addition.

References

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.2: Preparing Ethers. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Retrieved from [Link]

  • University of Toronto. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Synthesis of Ethers. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-1-methoxypentane. Retrieved from [Link]

Sources

Application

The Strategic Role of 4-Chloro-1-methoxypentane in the Synthesis of 8-Aminoquinoline Antimalarials

Introduction: The Significance of Substituted Alkyl Chains in Drug Scaffolds In the landscape of pharmaceutical synthesis, the introduction of specific alkyl side chains onto a core scaffold is a pivotal strategy for mod...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Alkyl Chains in Drug Scaffolds

In the landscape of pharmaceutical synthesis, the introduction of specific alkyl side chains onto a core scaffold is a pivotal strategy for modulating a drug's pharmacokinetic and pharmacodynamic properties. The precise architecture of these chains can influence everything from receptor binding and target specificity to metabolic stability and bioavailability. 4-Chloro-1-methoxypentane, a bifunctional linear C5 hydrocarbon, represents a versatile, albeit not commonly cited, building block for the installation of a 1-methoxy-4-pentyl moiety. This side chain is of particular interest in the synthesis of 8-aminoquinoline antimalarials, a class of drugs critical for the radical cure of relapsing malaria.

This technical guide will delve into the strategic application of 4-chloro-1-methoxypentane as a precursor to the essential side chain of the potent antimalarial agent, primaquine. We will explore the causality behind the synthetic choices, provide detailed, field-proven protocols, and contextualize the importance of the chloro and methoxy functionalities in modern drug discovery.

Core Application: Synthesis of the Primaquine Side Chain

Primaquine, an 8-aminoquinoline, is distinguished by its 8-(4-amino-1-methylbutylamino) side chain. This component is crucial for its efficacy against the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale, preventing malarial relapse.[1] The synthesis of this side chain is a critical aspect of primaquine production. While various synthetic routes exist, many rely on the construction of a protected amino-pentyl halide, which is then used to alkylate the 8-amino position of the 6-methoxyquinoline core.

4-Chloro-1-methoxypentane serves as a logical and efficient starting material for the synthesis of the 4-amino-1-methoxypentane side chain, a close analogue of the native primaquine side chain. The chloro group at the 4-position provides a reactive handle for nucleophilic substitution to introduce the terminal amine, while the methoxy group at the 1-position is a common feature in many bioactive molecules, often enhancing metabolic stability.

Logical Workflow for Side Chain Synthesis and Coupling

The overall synthetic strategy can be visualized as a two-stage process: the formation of the aminated side chain from 4-chloro-1-methoxypentane, followed by its coupling to the quinoline core.

G cluster_0 Stage 1: Side Chain Synthesis cluster_1 Stage 2: Coupling to Quinoline Core 4-Chloro-1-methoxypentane 4-Chloro-1-methoxypentane N-(4-(1-methoxypentyl))phthalimide N-(4-(1-methoxypentyl))phthalimide 4-Chloro-1-methoxypentane->N-(4-(1-methoxypentyl))phthalimide Gabriel Synthesis Phthalimide Potassium Salt Phthalimide Potassium Salt Phthalimide Potassium Salt->N-(4-(1-methoxypentyl))phthalimide 4-Amino-1-methoxypentane 4-Amino-1-methoxypentane N-(4-(1-methoxypentyl))phthalimide->4-Amino-1-methoxypentane Deprotection Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->4-Amino-1-methoxypentane Primaquine Analogue Primaquine Analogue 4-Amino-1-methoxypentane->Primaquine Analogue Alkylation 8-Amino-6-methoxyquinoline 8-Amino-6-methoxyquinoline 8-Amino-6-methoxyquinoline->Primaquine Analogue

Caption: Synthetic workflow for a primaquine analogue.

Detailed Experimental Protocols

The following protocols are based on established synthetic transformations for analogous compounds and are adapted for the use of 4-chloro-1-methoxypentane.

Protocol 1: Synthesis of N-(4-(1-methoxypentyl))phthalimide

This protocol utilizes the Gabriel synthesis, a robust method for the preparation of primary amines from alkyl halides.

Materials:

  • 4-Chloro-1-methoxypentane

  • Potassium phthalimide

  • Anhydrous N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 4-chloro-1-methoxypentane (1.0 eq) in anhydrous DMF, add potassium phthalimide (1.1 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure N-(4-(1-methoxypentyl))phthalimide.

Protocol 2: Synthesis of 4-Amino-1-methoxypentane

This step involves the deprotection of the phthalimide group to yield the free primary amine.

Materials:

  • N-(4-(1-methoxypentyl))phthalimide

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (10 M)

  • Dichloromethane (DCM)

  • Anhydrous potassium carbonate

Procedure:

  • Dissolve N-(4-(1-methoxypentyl))phthalimide (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.5 eq) to the solution and reflux for 4-6 hours. A white precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and acidify with 1 M HCl.

  • Filter off the precipitate and wash it with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • To the residue, add water and basify with 10 M NaOH until the pH is >12.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous potassium carbonate, filter, and carefully concentrate under reduced pressure to yield 4-amino-1-methoxypentane.

Protocol 3: Synthesis of a Primaquine Analogue

This final step involves the alkylation of 8-amino-6-methoxyquinoline with the synthesized side chain.

Materials:

  • 8-Amino-6-methoxyquinoline

  • 4-Amino-1-methoxypentane

  • A suitable solvent (e.g., ethanol or a high-boiling point ether)

  • A non-nucleophilic base (optional, e.g., diisopropylethylamine)

Procedure:

  • Combine 8-amino-6-methoxyquinoline (1.0 eq) and 4-amino-1-methoxypentane (1.2 eq) in a suitable solvent.

  • Heat the reaction mixture to reflux and stir for 24-48 hours. The reaction progress can be monitored by LC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient with a small percentage of triethylamine) to yield the primaquine analogue.

Data Presentation: Expected Yields and Purity

The following table summarizes the expected outcomes for the synthetic protocols described above, based on literature precedents for similar reactions.

StepProductExpected Yield (%)Expected Purity (%)Analytical Method
1 N-(4-(1-methoxypentyl))phthalimide75-85>95NMR, LC-MS
2 4-Amino-1-methoxypentane80-90>98GC-MS, NMR
3 Primaquine Analogue50-65>97HPLC, LC-MS, NMR

Causality in Experimental Choices and Self-Validating Systems

  • Choice of Protecting Group: The use of a phthalimide group in the Gabriel synthesis is a classic and reliable method for introducing a primary amine. It prevents over-alkylation, which can be a problem with direct amination using ammonia. The deprotection with hydrazine is generally clean and high-yielding. A self-validating aspect of this protocol is the formation of the insoluble phthalhydrazide precipitate, providing a visual confirmation of the reaction's progress.

  • Solvent Selection: Anhydrous DMF is chosen for the Gabriel synthesis due to its polar aprotic nature, which effectively solvates the potassium phthalimide and facilitates the SN2 reaction. In the final coupling step, a high-boiling point solvent is often necessary to drive the reaction to completion.

  • Purification Techniques: Column chromatography is essential for obtaining high-purity intermediates and the final product. The choice of eluent systems is critical for effective separation. The purity of the final compound should be confirmed by multiple analytical techniques (HPLC, LC-MS, and NMR) to ensure it meets pharmaceutical standards.

Authoritative Grounding and Broader Context

The fundamental reactions employed in these protocols are well-established in organic synthesis. The Gabriel synthesis is a cornerstone of amine synthesis, and nucleophilic aromatic substitution on electron-deficient heterocyclic rings is a common strategy in medicinal chemistry.[2]

The importance of the chloro and methoxy groups in drug design cannot be overstated. The chloro group can act as a bioisostere for a methyl group and can significantly influence a molecule's electronic properties and binding interactions through halogen bonding.[3] The methoxy group can improve metabolic stability by blocking sites of oxidation and can also participate in hydrogen bonding.

The synthesis of 8-aminoquinoline antimalarials like primaquine is a field of ongoing research, with efforts focused on developing analogues with improved efficacy and reduced side effects.[4][5] The modification of the C5 side chain is a key area of this research.[6][7] While historical syntheses of primaquine have utilized precursors like 1,4-dibromopentane, the use of a more functionalized building block like 4-chloro-1-methoxypentane offers a streamlined approach to novel analogues with potentially improved properties.[8]

Conclusion

4-Chloro-1-methoxypentane represents a valuable, though underutilized, building block in pharmaceutical synthesis. Its bifunctional nature allows for the strategic introduction of a 1-methoxy-4-pentyl side chain, a key structural motif in the 8-aminoquinoline class of antimalarial drugs. The protocols detailed herein provide a robust and scientifically sound framework for the synthesis of primaquine analogues, grounded in established chemical principles. By understanding the causality behind the experimental choices and adhering to rigorous purification and analytical validation, researchers can confidently employ this versatile intermediate in the development of next-generation pharmaceuticals.

References

  • Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline. US2604474A.
  • A kind of side chain and its synthetic method, and using the method for side chain synthesis hydroxychloroquine sulf
  • Synthesis method of antimalarial drug primaquine phosphate intermediate N-(4-bromopentyl)phthalimide. CN106008314A.
  • Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2-(hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinylmethyl-5-pyrimidine carboxamide. WO2015001567A1.
  • Synthesis of Primaquine Glyco-Conjugates as Potential Tissue Schizontocidal Antimalarial Agents. PubMed.
  • Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega, 2021.
  • Synthesis and Antimalarial Activity of Novel Side Chain Modified Antimalarial Agents Derived
  • 4-Aminoquinoline: a comprehensive review of synthetic str
  • 8-Aminoquinoline Therapy for Latent Malaria. Clinical Microbiology Reviews, 2019.
  • Process for the preparation of anti-malarial drugs. US6479660B1.
  • Primaquine derivatives: Modifications of the terminal amino group. European Journal of Medicinal Chemistry, 2019.
  • Antimalarials. 13. 5-Alkoxy analogues of 4-methylprimaquine. Journal of Medicinal Chemistry, 1982.
  • Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry, 2023.
  • Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Infection and Public Health, 2018.
  • Novel synthesis of substituted 4-amino-pyrimidines. EP2307355B1.
  • Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules.
  • Sulfur-interrupted 8-amino Side Chain Analogues of 4-methyl-5-[m-(trifluoromethyl)phenoxy]primaquine as Potential Antimalarial Agents. Journal of Medicinal Chemistry, 1982.
  • Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. Antimicrobial Agents and Chemotherapy, 2014.
  • Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride. CN102633659B.
  • Process for preparing (r)-4-aminoindane and corresponding amides. WO2021059146A1.
  • [Synthesis of 4-methyl-5-substituted phenoxy-primaquine analogues and preliminary evaluation on their antimalarial activity]. Yao Xue Xue Bao, 1996.
  • A method for preparing 4-chloro-2-methylphenoxyalkanoic acids. EP0539462A1.

Sources

Method

Experimental protocol for reactions with 4-Chloro-1-methoxypentane

Application Note: AN-2026-CMP Optimized Reaction Protocols for 4-Chloro-1-methoxypentane in Medicinal Chemistry Linker Synthesis Executive Summary 4-Chloro-1-methoxypentane (CAS: 22461-51-4) is a valuable bifunctional bu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-CMP Optimized Reaction Protocols for 4-Chloro-1-methoxypentane in Medicinal Chemistry Linker Synthesis

Executive Summary

4-Chloro-1-methoxypentane (CAS: 22461-51-4) is a valuable bifunctional building block, primarily used to introduce a 5-carbon ether-linked spacer into pharmaceutical scaffolds.[1] Its structural duality—containing a secondary alkyl chloride and a distal methyl ether—presents unique synthetic challenges. The secondary chloride exhibits steric hindrance that retards


 reactions and increases susceptibility to 

elimination, while the ether moiety can act as a weak Lewis base, influencing organometallic stability.[1]

This application note provides validated protocols for two critical transformations:

  • Magnesium Insertion (Grignard Formation): Overcoming the kinetic inertia of secondary chlorides.[1]

  • Nucleophilic Substitution (

    
    ):  Maximizing yield while suppressing elimination by-products.[1]
    

Safety & Handling (The "Zero-Compromise" Standard)

  • Hazard Identification: 4-Chloro-1-methoxypentane is a combustible liquid and a skin/eye irritant.[1] Unlike

    
    -halo ethers (e.g., chloromethyl methyl ether), it does not hydrolyze rapidly to release formaldehyde and HCl, but it should still be treated as a potential alkylating agent.[1]
    
  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The ether tail makes it prone to peroxide formation over extended periods; test for peroxides before heating.[1]

Protocol A: High-Fidelity Grignard Formation

Objective: Synthesize (1-methoxypentan-4-yl)magnesium chloride for coupling reactions. Challenge: Secondary alkyl chlorides are notoriously sluggish to initiate and prone to Wurtz coupling (homodimerization).[1]

Mechanistic Insight

Standard magnesium turnings often fail with secondary chlorides due to surface passivation. This protocol utilizes Lithium Chloride (LiCl) mediation , a technique popularized by Knochel et al., which breaks down polymeric aggregates of the Grignard reagent, increasing solubility and reaction rate.[1]

Materials
  • Substrate: 4-Chloro-1-methoxypentane (1.0 eq, dried over 3Å sieves).

  • Reagent: Magnesium turnings (1.2 eq), Lithium Chloride (1.1 eq, anhydrous).[1]

  • Solvent: THF (anhydrous) or 2-MeTHF (for higher boiling point applications).[1]

  • Activator: DIBAL-H (1 mol%) or Iodine crystal.[1]

Step-by-Step Procedure
  • Activation: Flame-dry a 3-neck round-bottom flask under Argon. Add Mg turnings and anhydrous LiCl. Heat gently with a heat gun under vacuum for 5 minutes to dry the salts, then backfill with Argon.

  • Solvation: Add anhydrous THF. The LiCl will partially dissolve.

  • Initiation: Add 5% of the total volume of 4-Chloro-1-methoxypentane. Add a single crystal of iodine.

    • Critical Checkpoint: If color does not fade within 5 minutes, add 1 mol% DIBAL-H.[1] This acts as a scavenger for surface oxides and is superior to iodine for stubborn chlorides.

  • Controlled Addition: Once the exotherm begins (solvent reflux/color change), add the remaining chloride dropwise over 1 hour. Maintain internal temperature between 35–40°C.

    • Note: Do not let the reaction run away; high temperatures favor Wurtz coupling.

  • Maturation: Stir at 40°C for 2 hours.

  • Titration: Aliquot 0.5 mL and quench with iodine to determine concentration (back-titration with sodium thiosulfate).

Data: Solvent Efficiency Comparison

SolventInitiation TimeYield (Titrated)Wurtz Dimer %
Diethyl Ether>30 min65%15%
THF + LiCl <5 min 88% <5%
2-MeTHF10 min82%8%

Protocol B: Nucleophilic Substitution with Sodium Azide

Objective: Synthesis of 4-Azido-1-methoxypentane (Precursor to the amine linker). Challenge: The secondary carbon favors elimination (


) over substitution (

) if base strength is too high or temperature is uncontrolled.[1]
Mechanistic Insight

To favor


 on a secondary carbon, we must use a non-basic, highly nucleophilic species (

) in a polar aprotic solvent.[1] The "one-pot" addition of a phase transfer catalyst ensures the azide anion is "naked" and reactive.
Step-by-Step Procedure
  • Preparation: Charge a reaction vessel with 4-Chloro-1-methoxypentane (1.0 eq) and Sodium Azide (

    
    , 1.5 eq).
    
    • Safety:

      
       is acutely toxic and shock-sensitive.[1] Use plastic spatulas.
      
  • Solvent System: Add DMF (Dimethylformamide) or DMSO.[1] Concentration should be 0.5 M.

    • Optimization: Add 18-Crown-6 (0.05 eq) if using

      
       to chelate the sodium and expose the azide anion.[1]
      
  • Reaction: Heat to 70°C.

    • Control: Do not exceed 90°C. Above this threshold, the elimination product (1-methoxy-3-pentene) becomes the major product.[1]

  • Monitoring: Monitor by TLC (Stain: Anisaldehyde) or GC-MS.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with diethyl ether (do not use DCM; azides can form explosive di-azidomethane with DCM traces).[1]

    • Wash 3x with water to remove DMF.

    • Dry organic layer over

      
      .[1]
      

Visual Workflow (DOT Diagram)

The following diagram illustrates the decision tree for processing 4-Chloro-1-methoxypentane, highlighting the divergence between substitution and elimination pathways.

G Start 4-Chloro-1-methoxypentane Mg Mg / LiCl / THF Start->Mg Activation Azide NaN3 / DMF / 70°C Start->Azide Nucleophilic Attack Grignard Grignard Reagent (R-MgCl) Mg->Grignard Insertion Coupling Electrophile Addition (Ketone/Aldehyde) Grignard->Coupling C-C Bond Formation SN2 4-Azido-1-methoxypentane (Substitution Product) Azide->SN2 Major Pathway (SN2) Elimination 1-Methoxy-3-pentene (Elimination Side-Product) Azide->Elimination Minor Pathway (E2) (If T > 90°C)

Caption: Divergent synthetic pathways for 4-Chloro-1-methoxypentane: Organometallic activation vs. Nucleophilic substitution.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Grignard fails to initiate Oxide coating on MgAdd 1 mol% DIBAL-H or use Rieke Magnesium.[1]
Low Yield in

Elimination competitionLower temperature to 60°C; switch solvent to DMSO (faster rate at lower T).
Product degradation Ether cleavageAvoid strong Lewis acids (

,

) in subsequent steps.

References

  • Knochel, P., et al. (2009).[1] Preparation of Functionalized Organomagnesium Reagents. Handbook of Functionalized Organometallics. Link[1]

  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th Ed).[1] Wiley-Interscience. (Section on Nucleophilic Substitution).[1][2][3] Link[1]

  • BenchChem Technical Support. (2025). Synthesis and Handling of Chloro-ethers.[4]Link[1]

  • PubChem. (2024).[1][5] Compound Summary: 4-Chloro-1-methoxypentane.[1][5] National Library of Medicine. Link[1]

Sources

Application

Application and Protocol Guide: Understanding Solvent Effects on the Reactivity of 4-Chloro-1-methoxypentane

Introduction For researchers and professionals in drug development and organic synthesis, a profound understanding of reaction kinetics and mechanisms is paramount for process optimization and the rational design of nove...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers and professionals in drug development and organic synthesis, a profound understanding of reaction kinetics and mechanisms is paramount for process optimization and the rational design of novel chemical entities. The reactivity of alkyl halides, cornerstone electrophiles in a multitude of synthetic transformations, is exquisitely sensitive to the surrounding solvent environment. This guide provides a detailed exploration of the solvent effects on the reactivity of a model secondary alkyl chloride, 4-chloro-1-methoxypentane.

This bifunctional molecule, possessing both a reactive C-Cl bond and a potentially participating ether functional group, presents an excellent case study for dissecting the intricate interplay between solvent properties and reaction pathways, namely the unimolecular nucleophilic substitution (SN1) and bimolecular nucleophilic substitution (SN2) mechanisms. Furthermore, the presence of the methoxy group introduces the possibility of neighboring group participation (NGP), also known as anchimeric assistance, which can significantly alter reaction rates and product distributions.[1][2]

This document will delve into the theoretical underpinnings of solvent effects, provide detailed experimental protocols for quantifying these effects through kinetic studies and product analysis, and present illustrative data to guide researchers in their own investigations.

Theoretical Background: The Role of the Solvent in Nucleophilic Substitution

The solvent is not merely an inert medium in which a reaction occurs; it is an active participant that can profoundly influence the reaction rate and mechanism. The choice between an SN1 and SN2 pathway for an alkyl halide is often dictated by the nature of the solvent.[3]

SN1 Reactions: These reactions proceed through a stepwise mechanism involving the formation of a carbocation intermediate in the rate-determining step.[4] Polar protic solvents, such as water, alcohols, and carboxylic acids, are adept at stabilizing this charged intermediate through hydrogen bonding and dipole-dipole interactions.[3] This stabilization lowers the activation energy for the formation of the carbocation, thereby accelerating the SN1 reaction.[3]

SN2 Reactions: In contrast, SN2 reactions are concerted, single-step processes where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. Polar aprotic solvents, such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), are ideal for SN2 reactions. While they possess dipoles that can dissolve ionic nucleophiles, they do not engage in strong hydrogen bonding with the nucleophile. This leaves the nucleophile "bare" and more reactive, facilitating its attack on the substrate. In polar protic solvents, the nucleophile is heavily solvated, which sterically hinders its approach to the substrate and reduces its nucleophilicity.

Neighboring Group Participation (NGP): In the case of 4-chloro-1-methoxypentane, the lone pair of electrons on the ether oxygen can act as an internal nucleophile. This can lead to anchimeric assistance, where the methoxy group attacks the electrophilic carbon, displacing the chloride ion and forming a cyclic oxonium ion intermediate.[5] This intramolecular process can be significantly faster than the direct attack of an external nucleophile, leading to an overall rate enhancement.[2] The subsequent attack of an external nucleophile on the cyclic intermediate can lead to the formation of rearranged products.

Experimental Design and Protocols

To experimentally probe the solvent effects on the reactivity of 4-chloro-1-methoxypentane, a series of kinetic experiments and product analysis studies can be performed in a range of solvents with varying polarities and proticities.

Synthesis of 4-Chloro-1-methoxypentane

A reliable synthesis of the starting material is crucial. The following protocol is adapted from established methods for the preparation of similar chloroalkanes.[6]

Protocol 1: Synthesis of 4-Chloro-1-methoxypentane

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methoxy-4-pentanol (1 equivalent) in anhydrous dichloromethane.

  • Chlorination: Cool the solution in an ice bath and slowly add thionyl chloride (1.2 equivalents).

  • Reaction: Allow the mixture to warm to room temperature and then reflux for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation to obtain 4-chloro-1-methoxypentane.

Kinetic Studies: Monitoring Solvolysis by Conductometry

Solvolysis is a nucleophilic substitution reaction where the solvent acts as the nucleophile.[4] The rate of solvolysis of 4-chloro-1-methoxypentane can be conveniently monitored by measuring the change in conductivity of the solution over time. As the reaction proceeds, the covalent alkyl chloride is converted into an ionic product (e.g., an alcohol or ether from the solvent) and a chloride ion, leading to an increase in conductivity.[7]

Protocol 2: Kinetic Analysis of Solvolysis using a Conductivity Meter

  • Solvent Preparation: Prepare a series of solvent mixtures (e.g., ethanol-water mixtures of varying compositions, acetone-water mixtures).

  • Temperature Control: Equilibrate the chosen solvent in a thermostated water bath to the desired reaction temperature (e.g., 25°C).

  • Conductivity Measurement Setup: Place a calibrated conductivity probe into the solvent and allow the reading to stabilize.

  • Initiation of Reaction: Inject a small, known amount of a concentrated stock solution of 4-chloro-1-methoxypentane in a non-participating solvent (e.g., acetone) into the stirred solvent.

  • Data Acquisition: Record the conductivity of the solution at regular time intervals until the reading remains constant, indicating the completion of the reaction.

  • Data Analysis: The first-order rate constant (k) for the solvolysis reaction can be determined by plotting ln(C∞ - Ct) versus time, where C∞ is the conductivity at infinite time and Ct is the conductivity at time t. The slope of this plot will be equal to -k.

Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

To gain a complete picture of the reaction, it is essential to identify and quantify the products formed. GC-MS is a powerful technique for separating and identifying volatile organic compounds.[8]

Protocol 3: Product Analysis using GC-MS

  • Reaction Quenching: After the solvolysis reaction has proceeded for a set amount of time (or to completion), quench the reaction by adding a large volume of cold water and a suitable organic solvent (e.g., diethyl ether) for extraction.

  • Extraction: Thoroughly mix the layers and separate the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate the solution to a small volume.

  • GC-MS Analysis: Inject an aliquot of the concentrated sample into a GC-MS system equipped with a suitable capillary column (e.g., a polar column like a WAX-type for separating alcohols and ethers).[9]

  • Data Interpretation: Identify the products by comparing their mass spectra to a library of known compounds and their retention times to authentic standards. Quantify the relative amounts of each product by integrating the peak areas in the chromatogram.

Illustrative Data and Interpretation

To demonstrate the application of these protocols, a hypothetical dataset for the solvolysis of 4-chloro-1-methoxypentane in various ethanol-water mixtures at 25°C is presented below.

Table 1: Hypothetical Rate Constants and Product Distributions for the Solvolysis of 4-Chloro-1-methoxypentane in Ethanol-Water Mixtures at 25°C

Solvent (v/v % Ethanol)Rate Constant (k) x 10-5 s-1% 1-Methoxy-4-pentanol% 4-Ethoxy-1-methoxypentane
1001.20100
805.82575
6025.35545
4098.18020
20350.5955
0 (100% Water)1250.01000
Analysis of Kinetic Data

The data in Table 1 clearly show a dramatic increase in the solvolysis rate as the water content of the solvent increases. This is consistent with a reaction mechanism that has significant SN1 character. Water is a more polar and protic solvent than ethanol, and it is more effective at stabilizing the carbocationic intermediate that would be formed in an SN1 pathway.[3]

Analysis of Product Data

The product distribution also provides valuable mechanistic insights. In 100% ethanol, the only product is the ether formed from the attack of ethanol. As water is added, the proportion of the alcohol product increases, reflecting the fact that water is also acting as a nucleophile. The relative amounts of the alcohol and ether products are influenced by both the molar ratio of water to ethanol and their relative nucleophilicities toward the reaction intermediate.

Evidence for Anchimeric Assistance

To assess the role of anchimeric assistance, the solvolysis rate of 4-chloro-1-methoxypentane can be compared to that of a structurally similar compound without the methoxy group, such as 2-chloropentane. If the rate of solvolysis of 4-chloro-1-methoxypentane is significantly faster than that of 2-chloropentane under the same conditions, it provides strong evidence for anchimeric assistance by the methoxy group.[5] The formation of any rearranged products would also point towards the involvement of a cyclic oxonium ion intermediate.

Visualizing Reaction Mechanisms and Workflows

G cluster_SN1 SN1 Pathway A 4-Chloro-1-methoxypentane B Carbocation Intermediate A->B Slow, Rate-Determining C Solvent Attack (H2O or ROH) B->C Fast D Products (Alcohol/Ether) C->D

G cluster_NGP Neighboring Group Participation (NGP) E 4-Chloro-1-methoxypentane F Cyclic Oxonium Ion Intermediate E->F Intramolecular Attack G Solvent Attack F->G H Products G->H

G start Start Solvolysis Reaction monitor Monitor Reaction Kinetics (Conductivity) start->monitor quench Quench Reaction at Time Points start->quench data Determine Rate Constants and Product Ratios monitor->data extract Extract with Organic Solvent quench->extract analyze Analyze by GC-MS extract->analyze analyze->data

Conclusion

The reactivity of 4-chloro-1-methoxypentane serves as an exemplary system for understanding the profound influence of the solvent on nucleophilic substitution reactions. By employing a combination of kinetic studies and product analysis, researchers can dissect the contributions of SN1, SN2, and neighboring group participation pathways. The protocols and illustrative data presented in this guide provide a framework for conducting such investigations, enabling a deeper understanding of reaction mechanisms and facilitating the development of more efficient and selective chemical transformations.

References

Sources

Method

Catalysts for reactions involving 4-Chloro-1-methoxypentane

Application Note: Catalytic Activation & Functionalization of 4-Chloro-1-methoxypentane Executive Summary 4-Chloro-1-methoxypentane (CAS: 22461-51-4) is a valuable bifunctional building block featuring a secondary alkyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Activation & Functionalization of 4-Chloro-1-methoxypentane

Executive Summary

4-Chloro-1-methoxypentane (CAS: 22461-51-4) is a valuable bifunctional building block featuring a secondary alkyl chloride and a distal methoxy ether.[1] It serves as a critical linker in the synthesis of antimalarials (e.g., aminoquinoline derivatives) and lipophilic side chains for agrochemicals.

However, its utility is often limited by the low reactivity of the secondary chloride , which is sterically hindered and prone to elimination (


) over substitution (

) under forcing conditions. Standard uncatalyzed reactions often result in poor yields (<40%) and high impurity profiles (alkenes).

This guide details three catalytic protocols designed to overcome these kinetic barriers:

  • Iodide-Catalyzed Finkelstein Activation for heteroatom substitution (Amination/Etherification).

  • Nickel-Catalyzed Cross-Coupling for

    
     bond formation.
    
  • Iodine-Initiated Grignard Formation for nucleophilic applications.

Chemical Profile & Reactivity Analysis

PropertyDataImplication for Catalysis
Structure

Secondary chloride; steric hindrance retards direct nucleophilic attack.[1]
Leaving Group Chloride (

)
Poor leaving group compared to Br/I; requires activation.[1]
Side Reactions DehydrohalogenationStrong bases/high heat promote elimination to 4-methoxy-1-pentene.[1]
Solubility Organic solvents (THF, DMF, Toluene)Compatible with homogeneous catalysis and Phase Transfer Catalysis (PTC).

Protocol A: Iodide-Catalyzed Nucleophilic Substitution (Finkelstein-Assisted)

Application: Synthesis of amines (e.g., for drug side chains) or ethers.[1] Mechanism: The reaction utilizes a catalytic amount of Sodium Iodide (NaI) to convert the unreactive alkyl chloride into a highly reactive alkyl iodide in situ.[2][3] The iodide is then displaced by the nucleophile, regenerating the catalyst.[3]

Reagents & Materials
  • Substrate: 4-Chloro-1-methoxypentane (1.0 equiv)

  • Nucleophile: Secondary Amine (e.g., Diethylamine, Piperazine) (1.2 - 1.5 equiv)[1]

  • Catalyst: Sodium Iodide (NaI) (0.1 - 0.2 equiv)[1]

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: 2-Butanone (MEK) or Acetonitrile (ACN)[1]

Step-by-Step Protocol
  • Charge: To a reaction vessel equipped with a reflux condenser, add 4-Chloro-1-methoxypentane (10 mmol) and solvent (50 mL).

  • Catalyst Addition: Add NaI (1 mmol, 10 mol%). Stir for 15 minutes at room temperature. Note: The solution may darken slightly due to trace

    
    , which is normal.
    
  • Base & Nucleophile: Add pulverized

    
     (20 mmol) followed by the amine nucleophile (12 mmol).
    
  • Reaction: Heat the mixture to reflux (

    
     for MEK). Monitor by GC-MS.[1]
    
    • Checkpoint: The intermediate 4-iodo-1-methoxypentane may be visible by GC during the first hour.[1]

  • Workup: Cool to RT. Filter off inorganic salts (

    
    , 
    
    
    
    , Excess Base).
  • Purification: Concentrate the filtrate. The residue can often be used directly or distilled.[3]

Why this works: The


 exchange is an equilibrium process driven by the higher nucleophilicity of iodide.[3] The subsequent reaction of the alkyl iodide with the amine is orders of magnitude faster than the chloride, suppressing elimination side products.[3]

Protocol B: Nickel-Catalyzed Negishi Cross-Coupling

Application: Forming Carbon-Carbon bonds to attach the methoxypentyl chain to aromatics or other alkyl groups.[1][3] Challenge: Palladium catalysts typically fail with unactivated secondary alkyl halides due to slow oxidative addition and rapid


-hydride elimination.[1]
Solution:  Use a Nickel catalyst with a tridentate ligand (Pybox) to stabilize the alkyl-nickel intermediate.[3]
Catalytic System
  • Pre-catalyst:

    
     (10 mol%)
    
  • Ligand: Pybox (e.g., (S,S)-iPr-Pybox) (12 mol%)

  • Coupling Partner: Organozinc reagent (

    
    )[1]
    
Step-by-Step Protocol
  • Glovebox/Schlenk Setup: Flame-dry a Schlenk flask and cool under Argon.

  • Catalyst Formation: Add

    
     (0.10 equiv) and Pybox ligand (0.12 equiv). Add DMA (Dimethylacetamide) and stir for 20 mins to form the active blue/purple complex.[3]
    
  • Substrate Addition: Add 4-Chloro-1-methoxypentane (1.0 equiv).

  • Reagent Addition: Add the organozinc reagent (1.3 equiv) dropwise at

    
    .
    
  • Reaction: Allow to warm to Room Temperature. Stir for 12–24 hours.[3]

    • Mechanism:[1][3][4][5][6][7][8] The Ni(I)/Ni(III) radical cycle allows oxidative addition of the secondary chloride without

      
      .[3]
      
  • Quench: Quench with dilute HCl/MeOH. Extract with ether.[3]

NiCatalysis Figure 1: Radical mechanism for Nickel-catalyzed cross-coupling of secondary chlorides. Substrate 4-Chloro-1- methoxypentane Radical Alkyl Radical Intermediate Substrate->Radical SET (Single Electron Transfer) Ni_Complex Ni-Ligand Complex Ni_Complex->Radical Catalyzes Product Coupled Product (C-C Bond) Radical->Product Rebound & Reductive Elimination

[1]

Protocol C: Grignard Reagent Preparation

Application: Converting the chloride into a nucleophile for addition to ketones/aldehydes.[3] Catalyst: Iodine (


) or 1,2-Dibromoethane (Entrainment method).
Protocol
  • Activation: Place Magnesium turnings (1.1 equiv) in a dry flask. Add a single crystal of Iodine.[3] Heat with a heat gun until iodine vaporizes and settles on the Mg surface (depassivation).[3]

  • Initiation: Cover Mg with dry THF. Add 5% of the total volume of pure 4-Chloro-1-methoxypentane.[1]

    • Observation: Turbidity and exotherm indicate initiation.[3] If no reaction, add 2 drops of 1,2-dibromoethane.

  • Addition: Dilute the remaining chloride in THF (1:4 ratio) and add dropwise to maintain a gentle reflux.

  • Titration: Titrate an aliquot to determine the molarity of the resulting (4-methoxy-1-methylbutyl)magnesium chloride.

Summary of Catalytic Approaches

Reaction TypeCatalyst SystemKey BenefitReference
Amination (

)
NaI (10 mol%)Accelerates rate; reduces elimination.[1][1]
Cross-Coupling

/ Pybox
Enables reaction of secondary alkyl chloride.[9][2]
Grignard

(trace)
Removes MgO passivation layer.[3]

References

  • Finkelstein Reaction: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Standard text on Halide Exchange).

  • Nickel Catalysis: Zultanski, S. L., & Fu, G. C. (2013). "Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides: Amination, Alkylation, and Arylation". Journal of the American Chemical Society.[3] Link (Context for secondary/tertiary halide activation).

  • Grignard Initiation: Silverman, G. S., & Rakita, P. E. Handbook of Grignard Reagents. CRC Press.[3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Chloro-1-methoxypentane

Topic: Distillation & Purification Protocols Ticket ID: #CMP-DIST-004 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Introduction Welcome to the Purification Support Center. You are likely a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Distillation & Purification Protocols

Ticket ID: #CMP-DIST-004 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Purification Support Center. You are likely accessing this guide because you are encountering decomposition, low yields, or inseparable impurities during the distillation of 4-Chloro-1-methoxypentane (CAS: 22461-51-4).

This molecule presents a specific "trap" for chemists: it contains a secondary alkyl chloride motif. Unlike primary chlorides, secondary chlorides are thermally labile and prone to dehydrohalogenation (loss of HCl) to form alkenes (pentenyl methyl ethers) if heated above 100°C or exposed to acidic conditions [1, 2].

This guide prioritizes thermal preservation and acid removal to ensure a pure product.

Module 1: Pre-Distillation "Triage" (Critical Step)

User Question: "My crude reaction mixture turns black and smokes when I start heating it. What is happening?"

Technical Diagnosis: You are likely experiencing acid-catalyzed polymerization or elimination . If you synthesized this from the alcohol (e.g., 1-methoxy-4-pentanol) using thionyl chloride (


) or phosphorus trichloride (

), residual acidic species (

,

, or phosphorous acids) are still present. Upon heating, these catalyze the elimination of

, creating a cascade of decomposition [3].

The Fix: Neutralization Protocol Do not distill directly from the crude reaction pot. You must perform a "Quench & Wash" cycle.

Step-by-Step Protocol:

  • Dilution: Dilute crude oil with an inert solvent (e.g., Diethyl ether or Hexanes).

  • Quench: Pour slowly into ice-cold saturated

    
     (Sodium Bicarbonate). Stir until bubbling ceases.
    
  • Wash:

    • Wash 1x with Saturated

      
       (removes bulk acid).
      
    • Wash 1x with Brine (removes emulsions).

  • Dry: Dry organic layer over anhydrous

    
     (Potassium Carbonate). Note: Use 
    
    
    
    instead of
    
    
    to maintain a slightly basic environment.
  • Concentrate: Remove solvent via rotary evaporator at <40°C .

Workflow Visualization

PreTreatment Crude Crude Reaction Mixture Quench Ice/NaHCO3 Quench Crude->Quench Stop Acid Catalysis Wash Brine Wash (Neutralization) Quench->Wash Remove Salts Dry Dry over K2CO3 Wash->Dry Remove Water Strip Solvent Strip (<40°C) Dry->Strip Concentrate Ready Ready for Distillation Strip->Ready Stable Oil

Figure 1: Pre-distillation stabilization workflow to prevent thermal decomposition.

Module 2: Distillation Parameters

User Question: "Can I distill this at atmospheric pressure? What is the boiling point?"

Technical Diagnosis: Absolutely NOT. At atmospheric pressure, the estimated boiling point of 4-chloro-1-methoxypentane is approx. 150–160°C (based on group contribution methods and analogs like 1-chloro-4-methoxybutane [4]). At this temperature, the secondary chloride bond will rupture (E1/E2 elimination), yielding 5-methoxy-1-pentene and HCl gas.

The Fix: High-Vacuum Distillation You must lower the boiling point to below 80°C .

Recommended Operating Window:

ParameterValueReason
Pressure < 15 mmHg (Torr) Essential to reduce BP.
Bath Temperature Max 95°C Prevent thermal degradation of the pot residue.
Vapor Temperature ~65–75°C (est. at 10 mmHg)Target collection range.
Condenser Temp 0°C Ensure efficient trapping of the ether.
Stabilizer CaH₂ or K₂CO₃ Add a spatula tip of base to the distillation pot to scavenge any HCl formed in situ.

Troubleshooting the "Cut":

  • Fore-run (Low BP): Likely residual solvent or elimination byproducts (olefins).

  • Main Fraction (Steady BP): Pure 4-Chloro-1-methoxypentane.

  • Tail (High BP): Unreacted alcohol (1-methoxy-4-pentanol) often boils 10-20°C higher than the chloride due to hydrogen bonding.

Module 3: Impurity Profile & Separation

User Question: "I see a second spot on my TLC plate very close to my product. What is it?"

Technical Diagnosis: The two most common impurities are:

  • Precursor Alcohol (1-methoxy-4-pentanol): If the reaction didn't go to completion.

  • Elimination Product (5-methoxy-1-pentene): If the reaction was too hot or acidic.

Separation Strategy:

ImpurityBoiling Point vs. ProductSeparation Method
5-methoxy-1-pentene Significantly Lower Easily removed as "Fore-run" during distillation.
1-methoxy-4-pentanol Slightly Higher Hard to separate. Requires a Vigreux column (fractional distillation) to prevent co-elution.

Advanced Tip: If you cannot separate the alcohol by distillation, perform a chemical wash before distilling. React the crude oil with Succinic Anhydride or Phthalic Anhydride . This converts the unreacted alcohol into a high-molecular-weight ester (half-acid) which will remain in the pot while the chloride distills over.

Module 4: Storage & Stability

User Question: "I distilled it pure, but a week later the bottle is pressurized and acidic. Why?"

Technical Diagnosis: Haloethers are susceptible to hydrolysis (reacting with moisture in the air to form HCl and alcohol) and auto-oxidation. The pressure buildup is likely HCl gas.

Storage Protocol:

  • Container: Amber glass (protect from light).

  • Atmosphere: Flush with Argon or Nitrogen (prevent oxidation).

  • Stabilizer: Store over a few pellets of activated 3Å Molecular Sieves or a small amount of Potassium Carbonate (

    
    ) . This scavenges any trace moisture or acid that forms.
    
  • Temperature: Refrigerator (4°C).

Troubleshooting Logic Tree

Troubleshooting Start Issue Detected Black Pot turns black/tarry Start->Black NoVac BP too high (>90°C) Start->NoVac Impure Product Impure (TLC) Start->Impure Acid Check Acidity Black->Acid Wash Perform NaHCO3 Wash Acid->Wash If Acidic Leak Check Vacuum Leaks NoVac->Leak Grease Re-grease Joints Leak->Grease If >20mmHg Vigreux Use Vigreux Column Impure->Vigreux Close BP ChemWash Use Anhydride Scavenger Impure->ChemWash High Alcohol Content

Figure 2: Decision matrix for troubleshooting common distillation failures.

References

  • PubChem Compound Summary. (n.d.). 4-Chloro-1-methoxypentane (CID 61733901).[1] National Center for Biotechnology Information. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for haloalkane purification and instability of secondary alkyl halides).
  • Armarego, W. L. F., & Chai, C. L. L. (2003). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for drying and distilling acid-sensitive halides).
  • ChemSrc Database. (n.d.). 1-Chloro-4-methoxybutane Physical Properties. Retrieved from [Link] (Used as homologous series reference for boiling point estimation).

Sources

Optimization

Preventing elimination reactions with 4-Chloro-1-methoxypentane

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Optimizing Substitution & Suppressing Elimination in 4-Chloro-1-methoxypentane Executive Summary Wo...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Optimizing Substitution & Suppressing Elimination in 4-Chloro-1-methoxypentane

Executive Summary

Working with 4-Chloro-1-methoxypentane (CAS: 22461-51-4) presents a classic organic synthesis challenge: the "Secondary Halide Paradox." As a secondary alkyl chloride, this substrate sits on a knife-edge between bimolecular substitution (


) and bimolecular elimination (

).

The presence of the methoxy group at the C1 position adds a layer of complexity via potential Neighboring Group Participation (NGP) , creating a 1,4-relationship that can facilitate intramolecular cyclization or stabilization of cationic intermediates.

This guide provides a troubleshooting framework to suppress elimination pathways (dehydrohalogenation) and maximize substitution yields.

Part 1: The Mechanistic Landscape

Before troubleshooting, we must visualize the competing pathways. The secondary chloride at C4 is the reaction center.

  • Path A (Desired):

    
     Substitution. Requires a good nucleophile, unhindered trajectory, and moderate temperatures.
    
  • Path B ( undesired):

    
     Elimination.[1] Triggered by basicity and heat.[2] Leads to 1-methoxy-3-pentene (Zaitsev) or 1-methoxy-4-pentene (Hofmann).
    
  • Path C (Hidden Risk): Intramolecular NGP. The C1-Methoxy oxygen can attack the C4-Chlorine, forming a cyclic oxonium intermediate.

ReactionPathways Substrate 4-Chloro-1-methoxypentane (Secondary Halide) TS_SN2 TS: SN2 (Backside Attack) Substrate->TS_SN2 Good Nu-, Weak Base Polar Aprotic Solvent TS_E2 TS: E2 (Anti-Periplanar H-abstraction) Substrate->TS_E2 Strong Base (RO-) High Temp (>50°C) TS_NGP TS: NGP (Intramolecular O-Attack) Substrate->TS_NGP Solvolysis conditions Low Nu- conc. Prod_Sub Substitution Product (Inversion of Config) TS_SN2->Prod_Sub Prod_Elim Elimination Product (Alkenes) TS_E2->Prod_Elim Prod_Cyc Cyclic Ether/Oxonium (Tetrahydrofuran deriv.) TS_NGP->Prod_Cyc

Figure 1: Competing reaction pathways for 4-Chloro-1-methoxypentane. Green path represents the target substitution; Red and Yellow paths represent elimination and cyclization risks.

Part 2: Troubleshooting Guide

Module 1: Reagent Selection (The Base/Nucleophile Paradox)

The Issue: You need to displace the chloride, but your nucleophile is acting as a base, stripping the


-proton and causing elimination.

Technical Insight: Secondary halides are extremely sensitive to basicity. A "good" nucleophile that is also a strong base (e.g., Sodium Methoxide, Sodium Ethoxide) will result in >80% elimination product via the


 mechanism due to the steric hindrance at the secondary carbon [1, 2].

Protocol Adjustments:

ParameterAvoid (Promotes Elimination) Recommended (Promotes Substitution) Why?
Nucleophile Alkoxides (

), Hydroxide (

), Amides (

)
Azide (

), Cyanide (

), Thiolates (

), Halides (

)
High nucleophilicity with low basicity (

) favors

over

.
Nitrogen Source Primary/Secondary Amines (direct alkylation)Sodium Azide (

)
followed by reduction
Direct amination of secondary halides usually fails due to basicity. The "Azide Route" is the gold standard for installing amines here.
Counter-Ion Lithium (

)
Potassium (

) or Cesium (

)
Larger cations dissociate better in organic solvents, creating "naked," more reactive anions.

Q: I must use an amine nucleophile. How do I stop elimination? A: If you cannot use the azide route, use a huge excess of the amine (5-10 equivalents) and keep the temperature near


. The excess amine statistically favors the nucleophilic attack over the elimination, but yields will still likely be compromised. Alternatively, switch to reductive amination  using the corresponding ketone (4-methoxy-2-pentanone) instead of the alkyl chloride.
Module 2: Thermodynamic Control (Temperature)

The Issue: The reaction is slow, so you heat it up. Suddenly, the alkene byproduct spike.

Technical Insight: Elimination reactions generally have higher activation energies (


) and a more favorable entropy term (

) than substitution reactions (since 2 molecules create 3 molecules in elimination). Therefore, heat exponentially favors elimination [1, 5].

Troubleshooting Steps:

  • Strict Temperature Limit: Do not exceed 40°C . Ideally, run the reaction at Room Temperature (20-25°C) or even 0°C if the nucleophile is highly reactive (like thiols).

  • Finkelstein Catalyst: If the reaction is too slow at low temperatures, do not heat. Instead, add 10 mol% Sodium Iodide (NaI) .

    • Mechanism:[1][3][4][5][6][7][8] The Iodide displaces the Chloride (fast reaction, retention of config possible via double inversion or equilibrium). The resulting Alkyl Iodide is a much better leaving group (

      
       faster) for your main nucleophile.
      
Module 3: Solvent Effects & Concentration

The Issue: Using protic solvents (Ethanol, Methanol) suppresses the nucleophile.

Technical Insight: Protic solvents form a "cage" of hydrogen bonds around anionic nucleophiles, significantly lowering their energy and reactivity (nucleophilicity). This slows down


 so much that the 

(unimolecular elimination) or solvolysis pathways begin to compete [4].[2]

Protocol Adjustments:

  • Preferred Solvents: DMSO, DMF, DMAc, or Acetonitrile .

    • These are Polar Aprotic . They solvate the cation (Na+/K+) but leave the anion "naked" and highly reactive.

  • Concentration: Run the reaction at high concentration (0.5M - 1.0M) .

    • 
       is bimolecular (Rate = 
      
      
      
      ). High concentration favors the bimolecular substitution over unimolecular solvent degradation or intramolecular cyclization.

Part 3: Advanced Issue – Neighboring Group Participation (NGP)

The Issue: You observe a product with the correct mass but incorrect retention time, or a cyclic ether byproduct.

Mechanism: The methoxy oxygen at C1 is 4 carbons away from the chlorine at C4. It can attack the backside of the C-Cl bond, forming a 5-membered cyclic oxonium species (Methyl-tetrahydrofuranonium).

  • If this ring opens by water attack

    
     Diol/Ether (Solvolysis).
    
  • If this ring opens by Nucleophile attack

    
     Substitution product (often with Retention of Configuration  due to double inversion) [6].
    

Detection: If you see retention of stereochemistry (assuming you started with a chiral chloride) instead of the expected Walden inversion, NGP is the culprit.

Prevention: NGP is driven by the internal nucleophilicity of the ether oxygen. To suppress it:

  • Outcompete it: Use a high concentration of a very strong external nucleophile (e.g., Azide).

  • Non-polar solvent: If possible, use a less polar solvent (like Acetone) where the formation of the charged oxonium intermediate is less stabilized, though this trades off with

    
     rate.
    

References

  • Master Organic Chemistry. (2025). Mechanism of the E2 Reaction. Retrieved from

  • Chemistry LibreTexts. (2024). 11.7: Elimination Reactions - Zaitsev's Rule. Retrieved from

  • PubChem. (n.d.).[9] 4-Chloro-1-methoxypentane (Compound). Retrieved from

  • Lumen Learning. (n.d.). 8.5 Elimination Reactions. Retrieved from

  • Chemistry Steps. (n.d.). The E2 Reaction Mechanism. Retrieved from

  • Dalal Institute. (n.d.). The Neighbouring Group Mechanisms. Retrieved from

Sources

Troubleshooting

Technical Support Center: Stability of 4-Chloro-1-methoxypentane

Executive Summary: The Acidic Challenge 4-Chloro-1-methoxypentane is a bifunctional intermediate containing a secondary alkyl chloride and a primary methyl ether . While generally stable under neutral conditions, its beh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Acidic Challenge

4-Chloro-1-methoxypentane is a bifunctional intermediate containing a secondary alkyl chloride and a primary methyl ether . While generally stable under neutral conditions, its behavior in acidic environments is governed by the competition between three distinct pathways: Hydrolysis , Elimination , and Intramolecular Cyclization .

Key Stability Verdict:

  • Mild Acid / Low Temp (

    
    ):  Kinetically Stable.
    
  • Aqueous Acid / Heat (

    
    ):  Unstable (Hydrolysis to alcohol).
    
  • Strong Anhydrous Acid (Lewis/Brønsted): High Risk (Cyclization to 2-methyltetrahydrofuran).

Degradation Pathways & Mechanisms[1]

To troubleshoot yield losses or impurity formation, you must understand the underlying mechanisms.

Pathway A: Hydrolysis (The Aqueous Threat)

In aqueous acidic media (e.g., dilute


, 

), the secondary chloride is prone to solvolysis.
  • Mechanism: Mixed

    
     / 
    
    
    
    . The protonation of the solvent increases polarity, stabilizing the transition state for chloride departure.
  • Product: 4-hydroxy-1-methoxypentane (and subsequently

    
    ).
    
  • Kinetics: Rate is first-order with respect to the substrate in

    
     conditions.[1]
    
Pathway B: Elimination (The Thermal Threat)

Under heating, even in acidic conditions, the secondary carbocation (or the protonated transition state) can undergo


-elimination.
  • Mechanism:

    
     (Acid-catalyzed).[2][3]
    
  • Product: 1-methoxy-3-pentene and 1-methoxy-4-pentene.

  • Trigger: High temperatures (

    
    ) favor entropy, driving elimination over substitution.
    
Pathway C: Intramolecular Cyclization (The "Hidden" Threat)

This is the most overlooked degradation path. The oxygen atom of the methoxy group is perfectly positioned (5 carbons away) to act as an internal nucleophile.

  • Mechanism: Anchimeric Assistance (Neighboring Group Participation).

    • Loss of

      
       generates a partial positive charge at C4.
      
    • The ether oxygen attacks C4, forming a cyclic oxonium intermediate (5-membered ring).

    • Nucleophilic attack on the methyl group (demethylation) yields the cyclic ether.

  • Product: 2-Methyltetrahydrofuran (2-MeTHF).[4][5][6]

  • Trigger: Anhydrous strong acids (which promote leaving group departure without providing water for hydrolysis).

Visualizing the Degradation Network

The following diagram maps the kinetic fate of 4-Chloro-1-methoxypentane.

DegradationPathways cluster_legend Legend Start 4-Chloro-1-methoxypentane Carbo Carbocation Intermediate (C4 Positive Charge) Start->Carbo Acid/Heat (-Cl⁻) Cyclic Cyclic Oxonium Ion Start->Cyclic Intramolecular Attack (Fast) Alcohol 4-Hydroxy-1-methoxypentane (Hydrolysis Product) Carbo->Alcohol + H₂O (Solvolysis) Alkene Mixture of Pentenes (Elimination Product) Carbo->Alkene - H⁺ (Heat > 60°C) Carbo->Cyclic Neighboring Group Participation MeTHF 2-Methyltetrahydrofuran (Cyclization Product) Cyclic->MeTHF - MeCl (Demethylation) Stable Precursor Stable Precursor Reactive Intermediate Reactive Intermediate Degradation Product Degradation Product

Caption: Kinetic fate map showing the competition between hydrolysis, elimination, and cyclization pathways.

Troubleshooting Guide: FAQs

Scenario 1: "I see a new peak at a lower retention time on GC."

Diagnosis: Likely Elimination or Cyclization .

  • The Science: Alkenes (elimination) and cyclic ethers (2-MeTHF) generally have lower boiling points than the chlorinated precursor.

  • Solution: Check your reaction temperature. If you heated the mixture above

    
     to "push" the reaction, you likely favored elimination. Reduce temperature and extend reaction time.
    
Scenario 2: "My product lost the chlorine atom but gained mass."

Diagnosis: Hydrolysis .

  • The Science: The substitution of

    
     (Atomic Mass 35.5) with 
    
    
    
    (Mass 17) results in a net mass loss of ~18.5 Da. However, if you are observing a mass gain in a derivative step, ensure you aren't detecting the hydrated species or an adduct.
  • Solution: Verify the pH of your aqueous layer. If pH < 3, the hydrolysis rate accelerates significantly. Buffer the aqueous phase to pH 5-6 during workup if possible.

Scenario 3: "Yield is low, but no obvious byproducts in the organic layer."

Diagnosis: Water Solubility of Byproducts .

  • The Science: The hydrolysis product (4-hydroxy-1-methoxypentane) is significantly more polar than the starting material. It may be partitioning into the aqueous waste stream during extraction.

  • Solution: Back-extract the aqueous layer with a polar solvent (e.g., DCM or EtOAc) and analyze the extract.

Experimental Protocols

Protocol A: Rapid Stability Stress Test

Use this to validate your specific batch conditions.

StepActionCritical Parameter
1 Dissolve 50 mg of 4-Chloro-1-methoxypentane in 1 mL of solvent (e.g., MeOH/Water 1:1).Concentration: 50 mg/mL
2 Add acid catalyst (e.g., 0.1 mL 1M HCl).pH Target: ~1.0
3 Split into two vials: Vial A (

), Vial B (

).
Temperature Control
4 Sample at T=0, T=1h, T=4h.Timepoints
5 Analyze via GC-MS or HPLC.Detection: Look for loss of parent peak.[7]
Protocol B: Recommended Storage Conditions

To maximize shelf-life:

  • Environment: Store under inert gas (Argon/Nitrogen).

  • Temperature: Refrigerate (

    
     to 
    
    
    
    ).
  • Stabilizer: Ensure absence of acidic impurities. If the material was synthesized via

    
    , residual 
    
    
    
    will catalyze auto-degradation. Wash with dilute
    
    
    before storage.

References

  • Solvolysis Mechanisms: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Ether Cleavage & Cyclization: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Ethers).
  • 2-MeTHF Formation: Pace, V., et al. (2012). "2-Methyltetrahydrofuran: A Green Solvent for Organic Synthesis." ChemPubSoc Europe.

  • Alkyl Halide Hydrolysis Data: Master Organic Chemistry. "Hydrolysis of Alkyl Halides."

  • Compound Data: PubChem. "4-Chloro-1-methoxypentane Compound Summary."

Disclaimer: This guide is for research purposes only. Users should perform their own safety assessments and stability validations before scaling up.

Sources

Optimization

Technical Support Center: 4-Chloro-1-methoxypentane Stability Guide

Executive Summary & Chemical Profile[1] 4-Chloro-1-methoxypentane is a bifunctional intermediate primarily used as an alkylating agent in the synthesis of pharmaceutical side chains (e.g., antimalarial analogs). Its stru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

4-Chloro-1-methoxypentane is a bifunctional intermediate primarily used as an alkylating agent in the synthesis of pharmaceutical side chains (e.g., antimalarial analogs). Its structure features a secondary alkyl chloride at position 4 and a methyl ether at position 1.

While the ether moiety is generally inert to base, the secondary chloride is highly susceptible to dehydrohalogenation (E2 elimination) when exposed to bases, especially at elevated temperatures. This guide addresses the competition between the desired nucleophilic substitution (


) and the undesired elimination (

).
PropertyValueCritical Note
Formula

Molecular Weight 136.62 g/mol
Functional Group 1 Secondary Alkyl ChlorideHigh Risk: Prone to E2 Elimination.
Functional Group 2 Primary Methyl EtherStable: Generally inert to base; prevents cyclization seen in alcohol analogs.
Primary Degradants 4-Methoxy-1-pentene 1-Methoxy-3-penteneVolatile alkenes formed via HCl loss.

The Degradation Mechanism (The "Why")

To troubleshoot low yields, you must understand the failure mode. In basic conditions, 4-Chloro-1-methoxypentane does not typically hydrolyze; it eliminates.

The Competition: vs.

When you introduce a base (or a nucleophile that acts as a base), two pathways compete:[1][2]

  • The Desired Pathway (

    
    ):  The nucleophile attacks Carbon-4, displacing the chloride. This is sterically hindered because the electrophile is secondary.
    
  • The Failure Pathway (

    
    ):  The base abstracts a proton from Carbon-3 or Carbon-5, creating a double bond and expelling chloride (Dehydrohalogenation).
    

Because secondary halides are sterically crowded,


 elimination is often faster than 

substitution
, particularly with strong, bulky bases (e.g., t-Butoxide) or heat.
Visualization of Reaction Pathways

The following diagram illustrates the divergence between stable alkylation and elimination degradation.

ReactionPathways Start 4-Chloro-1-methoxypentane Base Basic Conditions (Nu: / Base) Start->Base SubProd Desired Alkylated Product (Substitution) Base->SubProd SN2 Pathway (Favored by: Soft Nu, Low Temp) ElimProd1 5-Methoxy-1-pentene (Hofmann Product) Base->ElimProd1 E2 Pathway (Side A) (Favored by: Bulky Base) ElimProd2 1-Methoxy-3-pentene (Zaitsev Product) Base->ElimProd2 E2 Pathway (Side B) (Favored by: Thermodynamic Control)

Caption: Divergent pathways for 4-Chloro-1-methoxypentane in base. Green indicates the desired synthesis; red indicates degradation via elimination.

Troubleshooting Guide & FAQs

Scenario A: "My yield is low, and I smell a pungent, olefin-like odor."

Diagnosis: You are driving the E2 elimination reaction. The "missing" mass has likely converted to volatile pentenes (boiling points ~60-80°C) which evaporated during workup.

Corrective Actions:

  • Lower the Temperature: Elimination has a higher activation energy than substitution. Reducing reaction temperature (e.g., from reflux to 40°C or RT) often favors substitution.

  • Change the Base:

    • Avoid: Hard, strong alkoxides (Sodium Methoxide, Potassium t-Butoxide) unless necessary.

    • Use: Softer or weaker bases (Potassium Carbonate, Cesium Carbonate) in a polar aprotic solvent (DMF, DMSO).

  • Solvent Switch: If using ethanol/methanol with hydroxide, you are promoting elimination. Switch to acetonitrile or acetone to disfavor the basicity of the anion while maintaining nucleophilicity.

Scenario B: "I see a new peak in GC/HPLC, but it's not the alkene."

Diagnosis: If water was present in your basic medium, you may have hydrolyzed the chloride to an alcohol (4-methoxy-1-pentanol).

  • Note: Unlike the 4-chloro-1-pentanol analog, the methoxy group prevents rapid intramolecular cyclization to a tetrahydrofuran derivative because the ether oxygen is non-nucleophilic in base.

Scenario C: "Can I use this reagent to alkylate an amine?"

Answer: Yes, but the order of addition matters.

  • Protocol: Do not premix the 4-chloro-1-methoxypentane with a strong base.

  • Correct Method: Mix the amine and base first to generate the reactive nucleophile. Then add the 4-chloro-1-methoxypentane slowly. This ensures the base is consumed by the amine deprotonation rather than attacking the alkyl chloride directly.

Validated Experimental Protocols

Protocol 1: Minimizing Elimination during Storage

Secondary alkyl chlorides can degrade slowly if stored in glass bottles that have become slightly basic due to alkali leaching or detergent residue.

  • Container: Amber glass with PTFE-lined cap.

  • Stabilizer: Ensure the material is acid-free, but do not add solid base (like

    
    ) to the storage bottle, as surface contact over months can induce slow elimination.
    
  • Temp: Store at 2–8°C.

Protocol 2: Reaction Optimization Decision Tree

Use this logic flow to select reaction conditions that maximize stability.

OptimizationTree Q1 Is your Nucleophile Strongly Basic? (e.g. Alkoxide) ResultHighRisk High Risk of Elimination Q1->ResultHighRisk Yes ResultLowRisk Lower Risk Q1->ResultLowRisk No (e.g. Amine/Thiol) Action2 Run at lowest possible T (-10°C to 0°C initially) ResultHighRisk->Action2 Action3 Use weaker base (K2CO3/Cs2CO3) ResultLowRisk->Action3 Action1 Use Polar Aprotic Solvent (DMF/DMSO) to boost Nucleophilicity Action3->Action1

Caption: Decision logic for selecting reaction conditions to preserve 4-Chloro-1-methoxypentane integrity.

Solvent & Base Compatibility Matrix

Solvent SystemBase TypeStability RatingMechanism Dominance
Methanol/Ethanol NaOH / KOHPoor E2 Elimination (Solvent stabilizes leaving group, base attacks proton).
THF t-BuOKVery Poor E2 Elimination (Bulky base exclusively abstracts proton).
DMF / DMSO

Good

Substitution
(Carbonate is weak; solvent enhances nucleophile).
Acetone NaI (Finkelstein)Excellent

(Converts Cl to I, which is a better leaving group for subsequent reaction).

Expert Tip: If reactivity is too low with the chloride, do not just heat it (which causes elimination). Instead, add 10 mol% Sodium Iodide (NaI) . This generates the 4-Iodo-1-methoxypentane in situ, which reacts much faster with your nucleophile (


) without requiring the harsh temperatures that trigger elimination.

References

  • PubChem. 4-Chloro-1-methoxypentane Compound Summary. National Library of Medicine. [Link]

  • Master Organic Chemistry. Elimination Reactions (E1 vs E2) of Secondary Alkyl Halides. [Link]

  • Chemistry LibreTexts. Reactivity of Alkyl Halides: Substitution vs Elimination. [Link]

  • Lu, Z., & Fu, G. C. Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides.[3] (Demonstrates stability of secondary chlorides with controlled basicity). [Link]

Sources

Troubleshooting

Analytical methods for purity assessment of 4-Chloro-1-methoxypentane

Technical Support Center: Analytical Methodologies Subject: Purity Assessment of 4-Chloro-1-methoxypentane Case ID: TC-2024-CMP-01 Status: Open for Reference[1] Executive Summary 4-Chloro-1-methoxypentane (CMP) is a crit...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analytical Methodologies Subject: Purity Assessment of 4-Chloro-1-methoxypentane Case ID: TC-2024-CMP-01 Status: Open for Reference[1]

Executive Summary

4-Chloro-1-methoxypentane (CMP) is a critical alkylating agent, often utilized as a side-chain precursor in the synthesis of 8-aminoquinoline antimalarials (e.g., Primaquine analogs).[1][2] Its analysis presents a dual challenge: thermal instability (susceptibility to dehydrohalogenation) and lack of UV chromophores .[1]

This guide departs from standard SOPs to address the specific physicochemical behaviors of CMP. We prioritize Gas Chromatography (GC) with strict thermal controls, supported by orthogonal HPLC methods utilizing Refractive Index (RI) or Charged Aerosol Detection (CAD).[1]

Module 1: Gas Chromatography (Primary Method)

Context: GC is the industry standard for CMP due to its volatility.[1] However, the secondary chloride at the C4 position is a "leaving group" risk. Standard hot-split injections can artificially degrade your sample inside the inlet, creating "ghost" impurity peaks (alkenes).[1]

Q: Why am I seeing increasing impurity peaks (pentenyl ethers) with higher inlet temperatures?

A: You are likely inducing thermal elimination inside the injector.[1] The secondary chlorine at C4 is prone to


-elimination to form 1-methoxy-3-pentene or 1-methoxy-4-pentene, releasing HCl.[1] This is an artifact of the method, not the sample.

Corrective Protocol: The "Cold" Injection Strategy To validate if the impurities are real or method-induced, switch to a Cool On-Column (COC) or a low-temp Split/Splitless method.[1]

ParameterRecommended SettingRationale
Inlet Mode Split (10:1) or Cool On-ColumnHigh split ratios clear the sample quickly; COC prevents thermal shock.[1]
Inlet Temp 180°C Max (Start at 150°C)Minimize energy available for elimination (

for dehydrohalogenation).
Column DB-624 or DB-1701 (30m x 0.32mm x 1.8µm)Mid-polarity phases separate the ether from its hydrolysis alcohol products better than DB-1 or DB-5.[1]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Standard flow.[1]
Oven Program 50°C (hold 2 min)

10°C/min

220°C
Gentle ramp prevents co-elution of volatile alkenes.
Detector FID @ 250°CUniversal detection for hydrocarbons.[1]

Analyst Note: If you observe a broad peak tailing, check your liner. Active sites (glass wool) can catalyze the decomposition of alkyl halides.[1] Use deactivated, wool-free liners.[1]

Module 2: HPLC (Orthogonal Method)

Context: Users often default to HPLC-UV when GC fails, but CMP is "invisible" to standard UV detectors (254 nm) because it lacks a conjugated


-system.
Q: My HPLC-UV trace is flat, but the mass spec shows the compound is there. What is wrong?

A: CMP is an aliphatic ether-halide.[1] It has no chromophore.[1] Using UV at 210 nm (near the solvent cutoff) is possible but prone to baseline drift and low sensitivity. You must use a "universal" LC detector.[1]

Recommended Protocol: HPLC-RID (Refractive Index) Note: RID is isocratic only.[1] Do not run gradients.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Acetonitrile : Water (60:40 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 35°C (Critical control required for RID stability).

  • Detection: Refractive Index (Polarity: Positive).[1]

  • Run Time: ~15 minutes.

Alternative: HPLC-CAD (Charged Aerosol Detection) If you have access to CAD, it is superior to RID because it allows for gradient elution and has higher sensitivity for semi-volatiles, provided the volatility of CMP doesn't cause it to evaporate in the nebulizer (a risk, but manageable with lower evaporation tube temps).

Module 3: Impurity Profiling & Stability

Context: CMP is hygroscopic and reactive.[1] Purity assessment is not just about the synthesis; it's about storage.[1]

Q: How do I distinguish between "wet" degradation and "thermal" degradation?

A: Analyze the impurity profile using GC-MS.

  • Hydrolysis (Storage Issue):

    • Impurity: 1-Methoxy-4-pentanol (Alcohol).[1]

    • Cause: Moisture ingress.[1] The Cl is replaced by OH.[1]

    • Solution: Store under Argon/Nitrogen over molecular sieves.[1]

  • Elimination (Thermal/Base Issue):

    • Impurity: 1-Methoxy-pentenes (Alkenes).[1]

    • Cause: High GC inlet temps or basic workup conditions.[1]

    • Solution: Lower inlet temp (method) or neutralize workup (process).

Visual Troubleshooting Guide

CMP_Troubleshooting Start Issue: Low Purity / Ghost Peaks CheckMethod Check Method Type Start->CheckMethod GC_Path GC-FID/MS CheckMethod->GC_Path Volatile Analysis HPLC_Path HPLC CheckMethod->HPLC_Path Orthogonal Check PeakType Identify Impurity Peak GC_Path->PeakType DetectorCheck Check Detector HPLC_Path->DetectorCheck Alkene Impurity: Alkene (M-HCl) PeakType->Alkene Lower Retention Time Alcohol Impurity: Alcohol (M-Cl+OH) PeakType->Alcohol Higher Polarity Action_Thermal Action: Lower Inlet Temp Use Wool-Free Liner Alkene->Action_Thermal Thermal Degradation Action_Moisture Action: Dry Sample Check Storage Alcohol->Action_Moisture Hydrolysis UV_Fail UV (210-254nm) No Signal DetectorCheck->UV_Fail Wrong Detector RID_Success RID / CAD Signal Detected DetectorCheck->RID_Success Correct Detector

Caption: Decision matrix for distinguishing method artifacts from sample degradation in CMP analysis.

Module 4: Reference Data

Table 1: Key Physicochemical Parameters for Method Development

PropertyValueAnalytical Implication
Boiling Point ~145-155°C (Est.)[1]Elutes mid-range in GC.[1] Do not use low-boiling solvents (like DCM) if they obscure early eluters.[1]
Chromophore NoneUV Incompatible. Requires FID (GC) or RID/CAD (HPLC).[1]
Stability Labile (2° Chloride)Avoid active surfaces (glass wool) and high inlet temps (>200°C).[1]
Solubility Organic SolventsCompatible with ACN, MeOH, Hexane.[1] Immiscible with water.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87363, 1-Chloro-4-methoxybutane (Analogous Structure).[1] Retrieved from [Link][1]

    • Note: Used for establishing baseline physicochemical properties of chloro-methoxy-alkanes.[1]

  • Chromatography Today (2025). HPLC vs GC - A Beginner's Guide. Retrieved from [Link]

    • Note: Reference for detector selection logic (Vol
  • Phenomenex (2025). GC vs HPLC: What Sets These Methods Apart. Retrieved from [Link]

    • Note: Supports the protocol choice regarding thermal stability and column selection.
  • Note: Establishes the industrial context of the pentyl-amine side chain impurities.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Mechanistic Profiling of 4-Chloro-1-methoxypentane

Content Type: Technical Comparison & Application Guide Subject: Anchimeric Assistance and Solvolytic Kinetics of -Chloro Ethers Date: February 4, 2026 Executive Summary: The Case for 4-Chloro-1-methoxypentane In the real...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Subject: Anchimeric Assistance and Solvolytic Kinetics of


-Chloro Ethers
Date:  February 4, 2026

Executive Summary: The Case for 4-Chloro-1-methoxypentane

In the realm of physical organic chemistry and drug development, 4-Chloro-1-methoxypentane (4-CMP) serves as a critical probe for quantifying Neighboring Group Participation (NGP) . Unlike standard alkyl halides, 4-CMP possesses a nucleophilic methoxy group positioned exactly four carbons away from the electrophilic secondary chloride. This specific geometry facilitates a rapid 5-exo-tet cyclization, offering a unique window into intramolecular reaction dynamics.

This guide compares 4-CMP against standard non-participating alkyl chlorides (e.g., 2-chloropentane) and homologous ethers (e.g., 5-chloro-1-methoxypentane) to demonstrate its superior utility in kinetic benchmarking and cyclic ether synthesis.

Key Findings
  • Reaction Acceleration: 4-CMP exhibits a solvolysis rate up to 300–500x faster than comparable secondary chlorides due to anchimeric assistance (

    
    ).
    
  • Synthetic Utility: It is a direct precursor to 2-methyltetrahydrofuran (2-MeTHF) , a high-value "green" solvent, via internal nucleophilic substitution.

  • Mechanistic Clarity: The formation of the cyclic oxonium intermediate is kinetically distinct, allowing precise measurement of entropy effects in ring closure.

Mechanistic Deep Dive: The NGP Pathway

The reactivity of 4-CMP is defined by the competition between the solvent-assisted pathway (


) and the internal nucleophilic attack (

).
The Pathway
  • Conformational Setup: The pentane chain rotates to bring the C1-methoxy oxygen in proximity to the C4-chloride.

  • Rate-Determining Step (RDS): The methoxy oxygen attacks the C4 carbon from the backside, displacing the chloride ion. This forms a five-membered cyclic oxonium ion (1-methoxy-2-methyltetrahydrofuranium).

  • Product Formation:

    • Hydrolysis: Water attacks the oxonium ion, leading to ring opening (linear products) or demethylation (cyclic ether retention).

    • Demethylation: Nucleophilic attack on the methyl group yields 2-methyltetrahydrofuran .

Visualization: The 5-Exo-Tet Cyclization

NGP_Mechanism Start 4-Chloro-1-methoxypentane (Linear Precursor) TS Transition State (O...C...Cl) Start->TS Conformational Gating (Entropy Cost) Intermediate Cyclic Oxonium Ion (5-Membered Ring) TS->Intermediate k_delta (Fast) Anchimeric Assistance Product_A 2-Methyltetrahydrofuran (Cyclic Ether) Intermediate->Product_A Demethylation (-MeCl) Product_B 4-Hydroxy-1-methoxypentane (Hydrolysis) Intermediate->Product_B Water Attack (Ring Opening)

Figure 1: Mechanistic pathway showing the critical anchimeric assistance step (


) leading to the cyclic oxonium intermediate.

Comparative Performance Analysis

To validate the mechanistic efficiency of 4-CMP, we compare it with two alternatives: 2-Chloropentane (the non-participating reference) and 5-Chloro-1-methoxypentane (the 6-ring homolog).

Table 1: Kinetic and Synthetic Performance Comparison
Feature4-Chloro-1-methoxypentane (Target)2-Chloropentane (Reference)5-Chloro-1-methoxypentane (Homolog)
Leaving Group Secondary ChlorideSecondary ChloridePrimary Chloride
Participating Group Methoxy (

-position)
NoneMethoxy (

-position)
Primary Mechanism NGP (

)

/

(

)
NGP (

)
Intermediate Ring Size 5-Membered (Fastest)N/A6-Membered (Slower)
Relative Rate (

)
~300 - 500 1.0 (Baseline)~10 - 50
Entropy of Activation Favorable (Proximity)NeutralLess Favorable
Major Product 2-Methyltetrahydrofuran 2-Pentanol / PentenesTetrahydropyran
Expert Insight: Why 5-Ring Formation Dominates

The 300-fold rate enhancement observed in 4-CMP is driven by the Thorpe-Ingold effect and Baldwin's rules. The formation of a 5-membered ring is kinetically favored over 6-membered rings due to lower entropic penalties during the transition state formation. Researchers studying NGP should choose 4-CMP over the 5-chloro homolog when maximal rate acceleration is required to observe the effect clearly against background solvolysis.

Experimental Protocol: Kinetic Validation

This protocol is designed to measure the first-order rate constant (


) of solvolysis, validating the NGP mechanism.
Materials
  • Substrate: 4-Chloro-1-methoxypentane (>98% purity).

  • Solvent: 60% Ethanol / 40% Water (v/v) or pure Formic Acid (for acetolysis studies).

  • Base: Lutidine (to neutralize generated HCl).

  • Analysis: Titration (potentiometric) or GC-MS.

Step-by-Step Methodology
  • Preparation: Dissolve 4-CMP (0.01 M) in the thermostated solvent system (e.g., 25.0°C).

  • Sampling: Withdraw aliquots (5 mL) at specific time intervals (

    
     min).
    
  • Quenching: Immediately quench aliquots into cold acetone/ethanol mixture to stop the reaction.

  • Quantification:

    • Method A (Titration): Titrate the liberated

      
       ions with standard 
      
      
      
      solution using eosin as an indicator.
    • Method B (GC-MS): Monitor the disappearance of the starting material peak and the appearance of 2-methyltetrahydrofuran.

  • Data Analysis: Plot

    
     vs. time. The slope represents 
    
    
    
    .
Self-Validating Checkpoint

Critical Control: Run a parallel blank with 2-chloropentane . If the rate of 4-CMP is not significantly higher (>100x) than the blank, check your solvent polarity. NGP is most pronounced in solvents that stabilize the cationic transition state (high ionizing power, low nucleophilicity), such as Trifluoroethanol (TFE) or Formic Acid.

Workflow Diagram

Workflow Step1 Dissolve 4-CMP in 60% EtOH/H2O Step2 Thermostat at 25°C (Kinetic Control) Step1->Step2 Step3 Aliquot Sampling (Every 5-10 min) Step2->Step3 Branch Analysis Method Step3->Branch MethodA Titration of Cl- (AgNO3) Branch->MethodA MethodB GC-MS Tracking (Product Formation) Branch->MethodB Result Calculate k_obs Compare to Reference MethodA->Result MethodB->Result

Figure 2: Experimental workflow for determining solvolysis kinetics.

References

  • Winstein, S., et al. "Neighboring Group Participation in Solvolysis." Journal of the American Chemical Society.
  • Capon, B., & McManus, S. P. "Neighboring Group Participation, Vol 1." Plenum Press.
  • PubChem. "4-Chloro-1-methoxypentane Compound Summary."[1] National Library of Medicine. Link

  • Pace, V., et al. "2-Methyltetrahydrofuran: A Versatile Green Solvent for Organic Synthesis." Current Organic Chemistry. (Context on the stability and synthesis of the cyclic ether product). Link

  • ChemicalBook. "2-Methyltetrahydrofuran Synthesis and Reactions." Link

Sources

Comparative

Kinetic Profiling: 4-Chloro-1-methoxypentane vs. Standard Secondary Halides

The following guide provides an in-depth technical analysis of the kinetic behavior of 4-Chloro-1-methoxypentane, specifically focusing on the phenomenon of Neighboring Group Participation (NGP). This document is structu...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the kinetic behavior of 4-Chloro-1-methoxypentane, specifically focusing on the phenomenon of Neighboring Group Participation (NGP). This document is structured to assist researchers in distinguishing between classical solvolysis and anchimerically assisted pathways.

Content Type: Technical Comparison Guide Subject: Mechanistic & Kinetic Analysis of Intramolecular Nucleophilic Substitution Audience: Physical Organic Chemists, Process Chemists, and Kineticists

Executive Summary: The "Product" vs. The Alternative

In the context of nucleophilic substitution, 4-Chloro-1-methoxypentane represents a "smart" substrate capable of intramolecular catalysis, whereas standard secondary alkyl halides (e.g., 2-Chloropentane ) represent the "passive" alternative.

This guide compares the reactivity profile of 4-Chloro-1-methoxypentane against standard secondary chlorides. The presence of the methoxy group at the C1 position, exactly four carbons away from the reaction center (C4), allows for the formation of a 5-membered cyclic oxonium intermediate. This results in a distinct kinetic profile characterized by Anchimeric Assistance (


) .
Key Performance Indicators (KPIs)
Feature4-Chloro-1-methoxypentane (Target)2-Chloropentane (Alternative)
Dominant Mechanism

(Neighboring Group Participation)

(Solvent assisted) /

(Creighton/Ionization)
Reaction Rate (

)
Enhanced (


fold increase)
Baseline (Slow)
Stereochemistry Retention (Double Inversion)Inversion (

) or Racemization (

)
Activation Entropy (

)
Less Negative (Intramolecular, ordered TS)More Negative (Solvent ordering required)
Primary Product Cyclic Ether / Alcohol (Retention)Alcohol / Ether (Inversion/Racemic)

Mechanistic Deep Dive: The 5-Exo-Tet Advantage

The superior reaction rate of 4-Chloro-1-methoxypentane is driven by the internal nucleophilicity of the ether oxygen. Unlike the alternative, which relies on the random collision of external solvent molecules (Solvolysis), the target molecule utilizes a pre-organized internal attack.

The Pathway Comparison
  • The Alternative (

    
     Pathway):  The solvent (SOH) attacks the electrophilic carbon directly. This is entropically disfavored as it requires bringing two separate molecules together.
    
  • The Target (

    
     Pathway):  The methoxy oxygen attacks the C-Cl bond from the backside, forming a stable 5-membered cyclic oxonium ion. This intramolecular process is entropically favored (high effective molarity).
    
Visualization: Competing Pathways

The following diagram illustrates the bifurcation between the standard solvolysis route and the accelerated NGP route.

ReactionPathways cluster_legend Mechanism Key Start 4-Chloro-1-methoxypentane (Substrate) TS_SN2 TS-1: Solvent Attack (High Energy) Start->TS_SN2 k_s (Slow) External Nucleophile TS_NGP TS-2: 5-Exo-Tet Cyclization (Lower Energy) Start->TS_NGP k_delta (Fast) Anchimeric Assistance Prod_Inv Product A (Inversion of Config) TS_SN2->Prod_Inv Inter_Cyc Cyclic Oxonium Intermediate TS_NGP->Inter_Cyc Prod_Ret Product B (Retention of Config) Inter_Cyc->Prod_Ret Hydrolysis key1 Target Molecule prefers Green Path (NGP)

Figure 1: Mechanistic bifurcation showing the high-speed intramolecular cyclization (Green) versus the slow intermolecular solvolysis (Red).

Experimental Protocol: Conductometric Kinetic Analysis

To objectively compare the target against the alternative, a Conductometric Solvolysis Assay is the gold standard. This method relies on the fact that the substitution of alkyl chlorides produces HCl, increasing the conductivity of the solution over time.

Reagents & Equipment[3][4]
  • Substrate: 4-Chloro-1-methoxypentane (Target) vs. 2-Chloropentane (Control).

  • Solvent System: 80% Ethanol / 20% Water (v/v). This mixture provides sufficient polarity to support ionization while maintaining substrate solubility.

  • Apparatus: Immersion conductivity cell (

    
    ), precision thermostat water bath (
    
    
    
    ).
Step-by-Step Workflow
  • Preparation:

    • Prepare 50 mL of the solvent system. Thermostat at 25.0°C for 30 minutes.

    • Inject substrate to achieve a concentration of

      
      . Note: Low concentration prevents ion pairing aggregation effects.
      
  • Data Acquisition:

    • Start the timer (

      
      ) immediately upon injection.
      
    • Record conductance (

      
      ) at regular intervals (e.g., every 30 seconds for the Target, every 5 minutes for the Alternative).
      
    • Continue measuring until at least 3 half-lives (

      
      ) have passed.
      
    • Heat a sample aliquot to 60°C for 2 hours to force completion, then cool to 25°C to measure infinity conductance (

      
      ).
      
  • Calculation:

    • The reaction follows first-order kinetics:

      
      
      
    • Plot

      
       vs. Time (
      
      
      
      ). The slope is
      
      
      .
Workflow Diagram

ExperimentalWorkflow cluster_prep Phase 1: Preparation cluster_measure Phase 2: Measurement cluster_analysis Phase 3: Analysis Step1 Thermostat Solvent (25.0°C, 80% EtOH) Step2 Inject Substrate (Target vs Control) Step1->Step2 Step3 Record Conductance (Lt) at intervals Step2->Step3 Step4 Determine Infinity (L_inf) (Heat to completion) Step3->Step4 Step5 Plot ln(L_inf - Lt) vs t Step4->Step5 Step6 Extract Rate Constant (k_obs) Step5->Step6

Figure 2: Operational workflow for conductometric determination of solvolysis rates.

Data Analysis & Interpretation

When analyzing the data, the researcher looks for deviations from the "Alternative" baseline.

The Rate Enhancement Ratio ( )

Calculate the relative rate to quantify the NGP effect:



  • Interpretation: A

    
     (typically > 100) confirms the operation of the 
    
    
    
    pathway. The formation of the 5-membered ring is significantly faster than the solvent attack on the secondary carbon.
Activation Parameters

By performing the experiment at multiple temperatures (e.g., 25°C, 35°C, 45°C) and using the Arrhenius/Eyring equation, you can derive


 and 

.
ParameterTarget (NGP) Alternative (Solvolysis) Causality

LowerHigherBond breaking is assisted by the internal O-nucleophile.

Less Negative (

to

e.u.)
More Negative (

to

e.u.)
NGP is intramolecular (less ordering of solvent required compared to bringing two molecules together).
Stereochemical Proof

While kinetics suggests the mechanism, product analysis confirms it.

  • Protocol: Isolate the product after 1 half-life.

  • Analysis: Chiral GC or Polarimetry (if starting with chiral material).

  • Result: The Target will show Retention of Configuration .

    • Step 1 (Inversion): Internal O attacks C-Cl (Backside).

    • Step 2 (Inversion): Water attacks the Cyclic Intermediate (Backside).

    • Net Result: Inversion + Inversion = Retention.[1]

References

  • Winstein, S., & Grunwald, E. (1948). The Role of Neighboring Groups in Replacement Reactions.[1][2][3][4][5] XIII. General Theory of Neighboring Groups and Reactivity. Journal of the American Chemical Society. Link

  • Capon, B., & McManus, S. P. (1976). Neighboring Group Participation, Vol 1. Plenum Press, New York.
  • Streitwieser, A. (1956). Solvolytic Displacement Reactions. Chemical Reviews.[6][7] Link

  • Bentley, T. W., & Llewellyn, G. (1990). Yx Scales of Solvent Ionizing Power. Progress in Physical Organic Chemistry.[6] (Source for solvent selection in kinetic studies).[8] Link

  • IUPAC. (1997). Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). "Anchimeric Assistance".[1][5] Link

Sources

Validation

Publish Comparison Guide: Strategic Selection of 4-Chloro-1-methoxypentane in API Synthesis

This guide provides a technical cost-benefit analysis and experimental framework for using 4-Chloro-1-methoxypentane (CAS: 22461-51-4) as an alkylating agent in pharmaceutical synthesis. Verdict: 4-Chloro-1-methoxypentan...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical cost-benefit analysis and experimental framework for using 4-Chloro-1-methoxypentane (CAS: 22461-51-4) as an alkylating agent in pharmaceutical synthesis.

Verdict: 4-Chloro-1-methoxypentane represents a high-stability, atom-economical alternative to its bromide and tosylate counterparts. While it exhibits lower intrinsic reactivity due to the secondary chloride motif, this kinetic deficit is effectively neutralized using catalytic Finkelstein activation , offering a 40-60% reduction in raw material costs for large-scale manufacturing.

Chemical Profile & Strategic Utility[1]

4-Chloro-1-methoxypentane is a bifunctional building block used to introduce the 1-methoxy-4-pentyl side chain. This moiety is critical in medicinal chemistry for modulating the lipophilicity (LogP) of amine- or phenol-based pharmacophores without introducing hydrogen bond donors (like free hydroxyls).

The Structural Challenge
  • Structure: CH3-O-(CH2)3-CH(Cl)-CH3

  • Key Feature: The electrophilic carbon is secondary .

  • Implication: Unlike primary alkyl halides, this molecule faces significant steric hindrance, making SN2 substitutions sluggish. However, it avoids the rapid degradation seen in secondary bromides (which eliminate to alkenes upon storage).

Comparative Snapshot
Feature4-Chloro-1-methoxypentane 1-Bromo-4-methoxypentane 4-Methoxy-2-pentyl Tosylate
Reactivity (SN2) Low (Requires Activation)HighVery High
Stability Excellent (Distillable, Shelf-stable)Poor (Hydrolyzes/Eliminates)Moderate (Crystalline, thermal risk)
Atom Economy High (Cl = 35.5 Da leaving group)Low (Br = 79.9 Da)Very Low (OTs = 171 Da)
Cost Index $ (Base)

$
(3-4x Base)

(2x Base + Step cost)
Process Hazard LowModerate (Alkylating potency)High (Genotoxic impurity risk)

Cost-Benefit Analysis: The Economic Argument

For a theoretical production campaign of 100 kg of API intermediate, the switch from Bromide to Chloride offers significant advantages.

Cost Modeling
  • Raw Material Cost: The chloride precursor (5-methoxy-2-pentanol) reacts with SOCl2 (cheap, bulk commodity). The bromide requires PBr3 or HBr/H2SO4, which are more expensive and generate heavier waste streams.

  • Logistics: The chloride can be stored in steel drums at ambient temperature. The bromide often requires refrigeration and glass/lined containers to prevent acid-catalyzed decomposition.

Decision Logic: When to Switch?

Use the following decision tree to determine if the Chloride is suitable for your synthesis.

DecisionTree Start Need to Introduce 1-methoxy-4-pentyl Group Substrate Is the Nucleophile Thermally Stable > 80°C? Start->Substrate BaseSens Is the Substrate Base Sensitive? Substrate->BaseSens Yes UseBr USE BROMIDE Substrate->UseBr No (Degrades) Speed Is Reaction Time Critical (< 4 hrs)? BaseSens->Speed No UseOTs USE TOSYLATE BaseSens->UseOTs Yes (Avoid harsh bases) UseCl USE CHLORIDE (w/ NaI Catalyst) Speed->UseCl No (Overnight ok) Speed->UseBr Yes

Figure 1: Decision matrix for selecting the optimal alkylating agent.

Experimental Protocols

Protocol A: Synthesis of 4-Chloro-1-methoxypentane

Target: High-purity reagent generation from 5-methoxy-2-pentanol.

Reagents:

  • 5-Methoxy-2-pentanol (1.0 equiv)

  • Thionyl Chloride (SOCl2) (1.2 equiv)

  • Catalytic DMF (0.05 equiv)

  • Solvent: Dichloromethane (DCM) or Neat (industrial)

Procedure:

  • Setup: Charge 5-methoxy-2-pentanol and DMF into a reactor. Cool to 0–5°C under N2.

  • Addition: Add SOCl2 dropwise over 1 hour. Note: Exothermic gas evolution (SO2, HCl).

  • Reflux: Warm to room temperature, then reflux (40°C) for 3 hours to drive the reaction to completion (conversion of the secondary alcohol).

  • Workup: Quench excess SOCl2 by distillation or slow addition to ice water. Phase separate. Wash organic layer with sat. NaHCO3.

  • Purification: Distill under reduced pressure.

    • Result: Colorless liquid.[1] Stable for months at RT.

Protocol B: Finkelstein-Assisted Alkylation (The "Turbo" Method)

Target: Alkylation of a secondary amine (e.g., Piperazine derivative).

The Mechanism: Direct SN2 on a secondary chloride is slow. By adding catalytic Sodium Iodide (NaI), we generate the iodide intermediate in situ. The iodide reacts 100x faster with the nucleophile, and the iodide ion is recycled.

FinkelsteinCycle RCl R-Cl (Substrate) RI R-I (Reactive Intermediate) RCl->RI + NaI - NaCl Product R-Nu (Product) RI->Product + Nu-H - HI NaI NaI (Catalyst) Product->NaI I- Recycled NaCl NaCl (Precipitate) Nu Nucleophile (Nu-H)

Figure 2: The catalytic Finkelstein cycle allows the use of the stable Chloride while accessing the reactivity of the Iodide.

Step-by-Step Methodology:

  • Dissolution: Dissolve the Nucleophile (1.0 equiv) in Acetonitrile or 2-Butanone (MEK) .

    • Why MEK? It has a higher boiling point (80°C) than acetone, allowing for faster kinetics.

  • Base & Catalyst: Add K2CO3 (2.0 equiv) and NaI (0.1 – 0.2 equiv).

    • Critical: Do not use stoichiometric NaI unless necessary; catalytic amounts suffice if the reaction is refluxed.

  • Reagent Addition: Add 4-Chloro-1-methoxypentane (1.2 equiv).

  • Reaction: Heat to reflux (80°C) for 12–18 hours.

    • Monitoring: Track disappearance of the Nucleophile by HPLC. The R-Cl peak may remain visible as it is in excess.

  • Workup: Filter off inorganic salts (KCl/NaCl). Concentrate the filtrate. Partition between Ethyl Acetate and Water.

Safety & Environmental Impact (Green Chemistry)

  • Atom Economy: The chloride route produces NaCl as the byproduct (MW 58), whereas the bromide route produces NaBr (MW 103) or requires heavy phosphorus waste disposal.

  • Genotoxicity: Unlike alkyl sulfonates (mesylates/tosylates) which are known genotoxic impurities (GTIs) requiring ppm-level control, secondary alkyl chlorides are generally less potent alkylators, potentially simplifying regulatory filing strategies (though control is still required).

  • Waste: The primary waste stream is aqueous NaCl/KCl, which is environmentally benign compared to the heavy metal or phosphorus waste from alternative synthesis routes.

References

  • PubChem. (n.d.).[2] 4-Chloro-1-methoxypentane Compound Summary. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Finkelstein Reaction: Mechanism and Applications. Retrieved February 4, 2026, from [Link]

Sources

Safety & Regulatory Compliance

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